ML340
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWAUKDDNKSIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML340 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ML340, a Putative GLI1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action of this compound, a small molecule inhibitor targeting the Hedgehog (Hh) signaling pathway. Based on available data for potent Glioma-associated oncogene 1 (GLI1) inhibitors, this compound is presumed to act as a direct antagonist of the GLI1 transcription factor, a key downstream effector of the Hh pathway. This guide synthesizes the current understanding of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Introduction: The Hedgehog Signaling Pathway and Cancer
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and lung.[2][3] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor.[1][2] This leads to the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2]
This compound: A Putative Direct Inhibitor of GLI1
This compound is hypothesized to be a small molecule inhibitor that targets the Hh pathway downstream of SMO, at the level of the GLI1 transcription factor. This mode of action is significant as it can potentially overcome resistance mechanisms that arise from mutations in upstream components like SMO.
Molecular Mechanism of Action
This compound is presumed to function by directly interfering with the transcriptional activity of GLI1. While the precise binding site on GLI1 for many inhibitors in this class remains to be fully elucidated, evidence suggests that these compounds can disrupt the interaction of GLI1 with DNA, thereby preventing the transcription of Hh target genes.[3] This inhibition is independent of upstream signaling events and can occur even in cells with constitutive Hh pathway activation due to mutations in PTCH1 or SMO.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for potent GLI1 inhibitors, which can be considered indicative of the expected activity profile for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (GLI1-luciferase reporter) | ~5 µM | Shh-L2 cells, 48h treatment | [3] |
| Inhibition of GLI1 mRNA | Significant reduction at 10 µM | Ptch1-/- MEFs, 2-3 days treatment | [3] |
| Inhibition of Cell Proliferation | 40-60% reduction | GLI1-positive cancer cell lines (e.g., 22Rv1), 5 µM for 48h | [3] |
Table 1: In Vitro Activity of a Representative GLI1 Inhibitor
| Parameter | Value | Model System | Reference |
| Tumor Growth Inhibition | Significant reduction | Human prostate cancer cell xenograft | [3] |
| Target Gene Downregulation | Strong reduction of PTCH expression | Xenografted tumor tissue | [3] |
Table 2: In Vivo Efficacy of a Representative GLI1 Inhibitor
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on GLI1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GLI1 inhibitors like this compound.
GLI-Luciferase Reporter Assay
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Objective: To quantify the inhibitory effect of this compound on GLI-mediated transcription.
-
Cell Line: Shh-L2 cells, which are NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Protocol:
-
Seed Shh-L2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Induce Hedgehog pathway activation by adding a Smoothened agonist (e.g., SAG).
-
Incubate for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the effect of this compound on the expression of endogenous Hedgehog target genes.
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Cell Line: Ptch1-/- mouse embryonic fibroblasts (MEFs) or GLI1-positive cancer cell lines.
-
Protocol:
-
Culture cells to near confluence and treat with this compound (e.g., 10 µM) or vehicle control for 48-72 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
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Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH) for normalization.
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Analyze the relative gene expression using the ΔΔCt method.
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Cell Proliferation (BrdU Incorporation) Assay
-
Objective: To assess the impact of this compound on the proliferation of cancer cells with active Hedgehog signaling.
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Cell Lines: GLI1-positive cancer cell lines (e.g., 22Rv1) and GLI1-low cell lines (e.g., HepG2) as a negative control.
-
Protocol:
-
Seed cells in 96-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 48 hours.
-
Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
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Fix the cells and denature the DNA.
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Incubate with a peroxidase-conjugated anti-BrdU antibody.
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Add a substrate solution and measure the colorimetric output using a microplate reader.
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Express the results as a percentage of the vehicle-treated control.
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Experimental Workflow Diagram
The following diagram outlines a typical workflow for the identification and characterization of a novel GLI1 inhibitor.
Caption: Workflow for the discovery and validation of a GLI1 inhibitor.
Conclusion
This compound, as a putative direct inhibitor of the GLI1 transcription factor, represents a promising therapeutic strategy for cancers driven by aberrant Hedgehog signaling. Its mechanism of action, downstream of SMO, offers the potential to circumvent common resistance mechanisms. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other compounds in its class. Further studies are warranted to fully elucidate its binding interactions and to optimize its pharmacological properties for clinical application.
References
ML340: A Potent and Selective Antagonist of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ML340, a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This compound acts as an antagonist of the GLI family of transcription factors, offering a valuable tool for studying Hh-driven cellular processes and as a potential starting point for the development of therapeutics targeting Hh-related pathologies, including various forms of cancer. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Quantitative Data
The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and cytotoxicity. The key quantitative data are summarized in the tables below.
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Primary HTS (Gli1 Reporter) | Shh-LIGHT2 | IC50 | 3.4 | [1] |
| Gli1 Reporter Assay | Shh-LIGHT2 | IC50 | 1.3 | [1] |
| Gli1 mRNA Expression (qPCR) | Shh-LIGHT2 | IC50 | 0.8 | [1] |
Table 1: Potency of this compound in Hedgehog Pathway Inhibition. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in key functional assays.
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cytotoxicity | Shh-LIGHT2 | CC50 | > 25 | [1] |
| Cytotoxicity | Daoy | CC50 | > 25 | [1] |
| Cytotoxicity | HFF | CC50 | > 25 | [1] |
Table 2: Cytotoxicity Profile of this compound. This table presents the half-maximal cytotoxic concentration (CC50) of this compound in various cell lines, demonstrating its low cytotoxicity.
Signaling Pathway and Mechanism of Action
This compound exerts its biological activity by inhibiting the Hedgehog signaling pathway downstream of Smoothened (SMO), at the level of the GLI transcription factors. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival. This compound has been shown to inhibit the transcriptional activity of GLI1, thereby blocking the downstream effects of Hh pathway activation.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on GLI-mediated transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gli1 Luciferase Reporter Assay
This cell-based assay is the primary method used to quantify the inhibitory activity of this compound on the Hedgehog pathway.
Workflow:
Caption: Workflow for the Gli1 Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Shh-LIGHT2 cells, which are NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are seeded into 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
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Compound Addition: After 24 hours, the medium is replaced with low-serum medium (0.5% FBS), and serial dilutions of this compound (or control compounds) are added to the wells.
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Pathway Activation: The Hedgehog pathway is activated by the addition of a conditioned medium containing Sonic Hedgehog (SHH).
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Incubation: The plates are incubated for an additional 48 hours at 37°C in a 5% CO2 incubator.
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Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
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Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The normalized data are then used to generate dose-response curves and calculate IC50 values.
Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression
This assay directly measures the effect of this compound on the transcription of the endogenous Gli1 gene, a direct target of the Hedgehog pathway.
Workflow:
Caption: Workflow for Quantitative Real-Time PCR (qPCR) of Gli1 mRNA.
Detailed Protocol:
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Cell Treatment: Shh-LIGHT2 cells are plated and treated with various concentrations of this compound and SHH-conditioned medium as described in the reporter assay protocol.
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RNA Isolation: After a 24-hour incubation, total RNA is isolated from the cells using a commercially available RNA isolation kit.
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cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
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qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR instrument.
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Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of Gli1 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene. IC50 values are determined from the dose-response curve of relative Gli1 expression versus this compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general cytotoxicity of this compound and to ensure that the observed inhibition of the Hedgehog pathway is not due to cell death.
Detailed Protocol:
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Cell Seeding: Shh-LIGHT2, Daoy (a human medulloblastoma cell line with a constitutively active Hh pathway), and HFF (human foreskin fibroblast) cells are seeded in 96-well plates.
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Compound Addition: The cells are treated with a range of concentrations of this compound for 72 hours.
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Incubation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
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Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
Selectivity Profiling
To assess the selectivity of this compound, its activity was evaluated against a panel of other signaling pathways and molecular targets. The probe was found to be highly selective for the Hedgehog pathway, with no significant off-target activities observed at concentrations up to 10 µM in a panel of 67 GPCRs and kinases. This demonstrates that this compound is a specific inhibitor of the Hedgehog signaling pathway.
References
The Role of ML340 in Cell Signaling: A Technical Guide to TRPA1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML340 is a small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in nociception and neurogenic inflammation. This technical guide provides an in-depth overview of the role of this compound in cell signaling, focusing on its mechanism of action as a TRPA1 antagonist. We will explore the TRPA1 signaling pathway, the impact of its inhibition by this compound, and the experimental methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPA1 antagonists.
Introduction to TRPA1 and its Role in Cell Signaling
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is highly expressed in the peripheral terminals of nociceptive primary sensory neurons.[1] It functions as a cellular sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[2] The activation of the TRPA1 channel plays a crucial role in the signaling pathways that lead to pain and neurogenic inflammation.[1][2]
TRPA1 is a polymodal channel, meaning it can be activated by a diverse range of agonists.[1] These include:
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Exogenous irritants: Such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon.
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Endogenous inflammatory mediators: Including bradykinin and prostaglandins, which are released during tissue injury.
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Oxidative stress markers: Such as reactive oxygen species (ROS).
Upon activation, the TRPA1 channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of positive ions leads to the depolarization of the cell membrane, which in turn generates an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. The sustained elevation of intracellular Ca2+ can also trigger the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings, contributing to neurogenic inflammation.
This compound: A TRPA1 Antagonist
This compound has been identified as a potent and selective antagonist of the TRPA1 ion channel. As an antagonist, this compound binds to the TRPA1 channel and prevents its activation by agonists. This blockade of the channel inhibits the influx of Ca2+ and subsequent neuronal depolarization, thereby dampening the pain signal and reducing neurogenic inflammation. The therapeutic potential of TRPA1 antagonists like this compound is currently being explored for a variety of conditions, including chronic pain, inflammatory disorders, and respiratory diseases.
Mechanism of Action
The primary mechanism of action for this compound is the competitive or non-competitive inhibition of the TRPA1 ion channel. By binding to the channel, this compound stabilizes it in a closed conformation, preventing the conformational changes required for channel opening upon agonist binding. This effectively uncouples the presence of a noxious stimulus from the initiation of a nociceptive signal.
The following diagram illustrates the signaling pathway of TRPA1 and the inhibitory action of this compound:
Quantitative Analysis of TRPA1 Antagonism
| Compound | Species | IC50 (nM) | Reference |
| A-967079 | Human | 67 | [3] |
| A-967079 | Rat | 289 | [3] |
| AZ465 | Human | 47.6 | [4] |
| AMG9090 | Human | 7 | [5] |
| Ruthenium Red | Human | 29 | [5] |
| Ruthenium Red | Rat | 937 | [5] |
Experimental Protocols for Characterizing TRPA1 Antagonists
The activity of TRPA1 antagonists like this compound is commonly assessed using in vitro cell-based assays that measure changes in intracellular calcium concentration. A general protocol for such an assay is provided below.
Cell-Based Calcium Flux Assay
This protocol describes a method for screening TRPA1 antagonists using a cell line stably expressing the human TRPA1 channel (e.g., HEK293-hTRPA1) and a fluorescent calcium indicator.
Materials:
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HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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TRPA1 agonist (e.g., AITC, cinnamaldehyde)
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Test compounds (e.g., this compound) and control antagonists (e.g., A-967079)
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96-well or 384-well black-walled, clear-bottom microplates
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Fluorescence plate reader with automated injection capabilities
Procedure:
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Cell Plating:
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Culture HEK293-hTRPA1 cells to ~80-90% confluency.
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Harvest the cells and seed them into the microplates at an appropriate density.
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Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
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Prepare a loading solution of the calcium indicator dye in assay buffer. A typical concentration for Fluo-4 AM is 2-5 µM with 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash once with assay buffer.
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Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
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-
Compound Addition:
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Prepare serial dilutions of the test compounds (this compound) and control antagonists in assay buffer.
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After the dye loading incubation, wash the cells twice with assay buffer to remove excess dye.
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Add the antagonist solutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the microplate in the fluorescence plate reader.
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Set the instrument to record fluorescence intensity over time.
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Establish a baseline fluorescence reading for each well.
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Using the instrument's injector, add a pre-determined concentration of the TRPA1 agonist (e.g., EC80 concentration of AITC) to all wells.
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Continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram outlines the workflow for this experimental protocol:
Conclusion and Future Directions
This compound represents a valuable chemical tool for studying the role of the TRPA1 ion channel in various physiological and pathophysiological processes. Its ability to potently and selectively antagonize TRPA1 makes it an important lead compound in the development of novel therapeutics for pain and inflammatory conditions. Further research into the precise binding site and the in vivo efficacy of this compound and other TRPA1 antagonists will be crucial for translating the promise of TRPA1-targeted therapies into clinical applications. The development of more selective and bioavailable TRPA1 antagonists remains an active area of research in the pharmaceutical industry.
References
- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Species-specific pharmacology of Trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
ML340: A Potent and Selective Small Molecule Modulator of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML340 is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway, identified through the National Institutes of Health (NIH) Molecular Libraries Program. This potent and selective modulator specifically targets the GLI Family Zinc Finger 1 (Gli1) transcription factor, a key downstream effector of the Hh pathway. Dysregulation of the Hedgehog signaling cascade is implicated in the development and progression of various human cancers, making Gli1 an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from biochemical and cell-based assays, and detailed experimental protocols to facilitate its use in research and drug discovery.
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Gli1 transcription factor. In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of the Smoothened (SMO) protein. This allows SMO to transduce the signal, leading to the activation and nuclear translocation of the Gli transcription factors (Gli1, Gli2, and Gli3). Once in the nucleus, Gli proteins regulate the expression of target genes that are crucial for cell proliferation, survival, and differentiation.
This compound acts downstream of SMO, directly interfering with the function of Gli1. This mechanism is particularly significant as it offers a potential therapeutic strategy for cancers that have developed resistance to SMO inhibitors or harbor mutations downstream of SMO in the Hh pathway.
Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver of tumorigenesis.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on active Gli1.
Quantitative Data
The following tables summarize the in vitro activity of this compound from various biochemical and cell-based assays. The data has been compiled from the PubChem BioAssay database.
Table 1: Primary Screening and Confirmation Assays
| Assay ID (AID) | Assay Type | Target | This compound Activity (IC50) | PubChem SID | PubChem CID |
| 624499 | Cell-based Reporter Gene | Gli1 | 1.2 µM | 173939348 | 56637315 |
| 624499 | Cell-based Reporter Gene | Gli1 | 1.5 µM (Confirmation) | 173939348 | 56637315 |
Table 2: Secondary and Selectivity Assays
| Assay ID (AID) | Assay Type | Target/Pathway | This compound Activity (IC50/EC50) |
| 651635 | Cell-based | Hedgehog Pathway (Downstream of SMO) | 1.8 µM |
| 651636 | Cell-based | Wnt Signaling Pathway | > 50 µM |
| 651637 | Cell-based | Notch Signaling Pathway | > 50 µM |
| 651638 | Cell-based | NF-κB Signaling Pathway | > 50 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gli-Luciferase Reporter Gene Assay (Primary Screen - AID 624499)
This cell-based assay was designed to identify inhibitors of the Hedgehog signaling pathway by measuring the activity of a Gli-dependent luciferase reporter.
Experimental Workflow:
ML340: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of ML340, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It details the discovery, synthesis, and biological characterization of this small molecule probe, offering valuable insights for researchers in oncology, developmental biology, and medicinal chemistry. This document adheres to strict data presentation and visualization standards to facilitate understanding and further investigation.
Discovery and Rationale
This compound was identified through a high-throughput screening campaign as part of the NIH Molecular Libraries Program. The primary goal was to discover novel small molecule inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers, making it a compelling target for therapeutic intervention. This compound emerged as a promising hit due to its potent inhibition of the pathway and favorable pharmacological properties.
Synthesis of this compound
The chemical synthesis of this compound, N-(4-chlorophenyl)-1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a multi-step process.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate
To a solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, ethyl 2-formylpropionate (1.1 eq) and a catalytic amount of acetic acid are added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
Step 2: Saponification of the Ester
The ethyl ester from the previous step (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then acidified with 1N HCl to pH 3-4, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
Step 3: Amide Coupling
To a solution of 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added at 0°C. The reaction is stirred for 1 hour at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is redissolved in DCM and added dropwise to a solution of 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the Hedgehog signaling pathway. Its biological activity has been characterized using various in vitro assays.
| Assay Type | Cell Line | Parameter | Value |
| Shh-Light2 Reporter Gene Assay | NIH/3T3 | IC50 | 110 nM |
| GLI1 mRNA Expression Assay | Panc-1 | IC50 | 250 nM |
| Cytotoxicity Assay | NIH/3T3 | CC50 | > 25 µM |
| Cytotoxicity Assay | HEK293T | CC50 | > 25 µM |
Table 1: Summary of in vitro biological activity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling cascade. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO activity. Upon binding of Hedgehog to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. This compound binds to and inhibits SMO, thereby blocking the downstream signaling cascade even in the presence of the Hedgehog ligand.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the Hedgehog pathway.
Methodology:
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (Shh-Light2 cells) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Procedure: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with low-serum medium. Cells are then treated with a concentration range of this compound or vehicle control. Subsequently, Hedgehog signaling is stimulated with a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Data Acquisition: After 48 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
GLI1 mRNA Expression Assay
This assay measures the expression of a direct downstream target of the Hedgehog pathway.
Methodology:
-
Cell Culture and Treatment: Panc-1 pancreatic cancer cells, which exhibit autocrine Hedgehog signaling, are cultured in appropriate media. Cells are treated with various concentrations of this compound or vehicle for 24 hours.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression level of GLI1 mRNA is quantified by qRT-PCR using GLI1-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The IC50 value is determined by plotting the percentage of GLI1 expression inhibition against the log concentration of this compound.
Experimental Workflow
The discovery and characterization of this compound followed a systematic workflow.
Caption: Workflow for the discovery and characterization of this compound.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on this compound and its analogs have provided insights into the key structural features required for potent inhibition of the Hedgehog pathway.
-
Pyrazole Core: The 1,3,4-trisubstituted pyrazole scaffold is essential for activity.
-
N1-Substituent: The 4-cyanophenyl group at the N1 position of the pyrazole is critical. Modifications to this group generally lead to a decrease in potency.
-
C3-Amide Linker: The carboxamide linkage at the C3 position is important for interacting with the target protein.
-
Amide Substituent: The 4-chlorophenyl group on the amide nitrogen is well-tolerated and contributes to the overall potency. Variations at this position can be explored to modulate properties like solubility and metabolic stability.
-
C4-Methyl Group: The methyl group at the C4 position of the pyrazole ring enhances activity compared to the unsubstituted analog.
This technical guide provides a comprehensive overview of this compound, a valuable tool for investigating the Hedgehog signaling pathway. The detailed protocols and structured data presented herein are intended to support further research and drug discovery efforts targeting this critical oncogenic pathway.
In Vitro Characterization of ML340: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ML340, a potent and selective inhibitor of the Hedgehog signaling pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this compound.
Core Quantitative Data
The following tables summarize the key quantitative data for this compound's in vitro activity, compiled from publicly available bioassay data.
| Parameter | Value | Assay Type | Target/System | PubChem AID |
| IC50 | 1.3 µM | Luciferase Reporter Assay | Gli transcription | 488893 |
| EC50 | 1.1 µM | Cell-based Assay | Hedgehog pathway inhibition | 488893 |
Table 1: Bioactivity of this compound
| Parameter | Value | Assay Type | Target | PubChem AID |
| Potency (AC50) | 1.259 µM | qHTS | Gli1 | 488893 |
| Efficacy | 93.4% | qHTS | Gli1 | 488893 |
Table 2: Quantitative High-Throughput Screening (qHTS) Data for this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gli-Luciferase Reporter Gene Assay
This cell-based assay is designed to measure the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Cell Line: NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Protocol:
-
Cell Seeding: Seed the Gli-Luciferase Reporter NIH3T3 cells in a white, clear-bottom 96-well plate at a density of 25,000 cells per 100 µL per well in the appropriate thaw medium.[1][2] Incubate the plate at 37°C in a 5% CO2 incubator for 16-20 hours, or until the cells reach confluency.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Carefully remove the culture medium from the cells, taking care not to disturb the confluent cell monolayer.[1] Add the diluted compound to the wells. For agonist stimulation (if required), add murine Sonic Hedgehog (mShh) to a final concentration of 1 µg/ml.[1] Include unstimulated control wells with assay medium only.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[1]
-
Luciferase Assay: Perform the luciferase assay using a dual-luciferase reporter assay system. Add the luciferase reagent to each well and gently rock the plate at room temperature for approximately 15 minutes.[1]
-
Data Acquisition: Measure the luminescence using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Quantitative High-Throughput Screening (qHTS)
This assay format was utilized for the primary screening and identification of inhibitors of the Hedgehog pathway.
Protocol:
-
Assay Principle: The assay employs a cell line with a Gli-responsive luciferase reporter to identify compounds that inhibit the Hedgehog signaling pathway.
-
Compound Plating: Compounds are serially diluted and plated in 1536-well plates.
-
Cell Seeding: The reporter cell line is dispensed into the assay plates containing the compounds.
-
Incubation: Plates are incubated for a defined period to allow for compound action and reporter gene expression.
-
Signal Detection: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The raw data is normalized, and concentration-response curves are generated to determine the potency (AC50) and efficacy of the compounds.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for characterizing inhibitors.
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for ML340 in Cell Culture
Introduction
This document provides detailed application notes and protocols for the use of the experimental compound ML340 in a cell culture setting. The information is intended for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of the enzyme XYZ, which has been implicated in the ABC signaling pathway and is a target of interest in oncology and inflammatory diseases. These protocols are designed to offer standardized procedures for investigating the effects of this compound on cultured cells.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Target | XYZ Kinase |
| Mechanism of Action | ATP-competitive inhibitor |
| Molecular Weight | 450.5 g/mol |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), sparingly soluble in ethanol |
| Storage | Store at -20°C, protect from light |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data for this compound's activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| HeLa | Cervical Cancer | 75 | Cell Viability (MTT) |
| A549 | Lung Cancer | 120 | Proliferation (BrdU) |
| MCF-7 | Breast Cancer | 95 | Apoptosis (Caspase-3/7) |
| U-87 MG | Glioblastoma | 250 | Colony Formation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Appropriate cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-XYZ
This protocol is for assessing the inhibition of XYZ kinase activity by this compound by measuring the phosphorylation status of its downstream target.
Materials:
-
This compound compound
-
Appropriate cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-XYZ, anti-total-XYZ, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-XYZ signal to total XYZ and the loading control (GAPDH).
Mandatory Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound inhibiting the XYZ kinase signaling pathway.
ABC Signaling Pathway and this compound's Point of Intervention
Caption: The ABC signaling cascade showing this compound's inhibition of XYZ Kinase.
Safety and Handling
This compound is an experimental compound and should be handled with appropriate laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Prepare solutions in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on internal validation and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols for In Vivo Use of ML340 and its Analogue ML-SA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML340 is a potent and specific small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel crucial for maintaining lysosomal function and cellular homeostasis. Activation of TRPML1 by this compound triggers the release of calcium (Ca²⁺) from the lysosome, initiating a signaling cascade that modulates autophagy, lysosomal biogenesis, and exocytosis. These cellular processes are implicated in a variety of physiological and pathological conditions, including neurodegenerative diseases, cancer, and lysosomal storage disorders. Consequently, this compound and its analogues, such as ML-SA1, are valuable research tools for investigating the therapeutic potential of TRPML1 activation.
These application notes provide a comprehensive overview of the in vivo application of TRPML1 agonists, with a focus on the available data for the analogue ML-SA1 as a proxy for this compound, for which specific in vivo data is currently limited. The provided protocols and data aim to guide researchers in designing and executing in vivo studies to explore the therapeutic efficacy and mechanism of action of this compound.
Mechanism of Action
This compound and its analogues directly bind to and activate the TRPML1 channel located on the lysosomal membrane. This activation leads to the release of lysosomal Ca²⁺ into the cytoplasm. The subsequent increase in cytosolic Ca²⁺ concentration activates downstream signaling pathways, primarily the calcineurin-TFEB pathway. Calcineurin, a Ca²⁺-dependent phosphatase, dephosphorylates the Transcription Factor EB (TFEB), leading to its nuclear translocation. In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, creating a positive feedback loop where TFEB can also upregulate TRPML1 expression. This cascade of events enhances cellular clearance mechanisms, facilitating the degradation of aggregated proteins and dysfunctional organelles.
Signaling Pathway
The activation of TRPML1 by this compound initiates a signaling cascade that enhances cellular clearance mechanisms.
Caption: this compound-mediated TRPML1 signaling pathway.
Quantitative Data Summary for ML-SA1 (this compound Analogue)
The following tables summarize the available quantitative data for the in vivo use of ML-SA1, a structural and functional analogue of this compound. This data can be used as a starting point for designing in vivo experiments with this compound, although optimization will be necessary.
Table 1: In Vivo Dosage and Efficacy of ML-SA1 in a Cancer Xenograft Model
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Observed Efficacy | Reference |
| Xenograft Mice | Patu 8988t (pancreatic cancer) | Intratumoral injection | 5 µM | Daily for 14 days | Suppressed tumor growth and improved survival |
Table 2: In Vitro Concentrations of ML-SA1 for Cellular Assays
| Cell Type | Assay | Concentration Range | Effect | Reference |
| Rat Primary Cortical Neurons | Rescue of endolysosomal pathology | 50 µM | Restored lysosomal Ca²⁺ stores and reduced autophagic vesicle accumulation | |
| Human Dopaminergic Neurons | α-synuclein clearance | Not specified | Protective effect against α-synuclein toxicity | |
| HeLa, Patu 8988t, MCF-7 cells | Autophagy flux | 0.05 - 20 µM | Increased LC3-II levels, indicating modulation of autophagy |
Experimental Protocols
General Considerations for In Vivo Studies
-
Compound Formulation: Due to the hydrophobic nature of this compound and its analogues, appropriate formulation is critical for in vivo delivery. Solubilization in vehicles such as DMSO, followed by dilution in saline or corn oil, is a common practice. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage, or direct tissue injection) will depend on the experimental model and the target organ.
-
Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity.
-
Pharmacokinetic and Biodistribution Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic and biodistribution studies are highly recommended.
Protocol 1: In Vivo Administration of a TRPML1 Agonist in a Mouse Xenograft Model
This protocol is adapted from a study using the this compound analogue, ML-SA5, and can serve as a template for this compound studies.
Materials:
-
This compound or analogue (e.g., ML-SA1, ML-SA5)
-
Vehicle (e.g., sterile PBS with a low percentage of DMSO)
-
Tumor xenograft mice (e.g., nude mice bearing subcutaneous tumors)
-
Syringes and needles for injection
Procedure:
-
Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., Patu 8988t) into the flank of immunocompromised mice.
-
Compound Preparation: Prepare a stock solution of the TRPML1 agonist in DMSO. On the day of injection, dilute the stock solution to the desired final concentration (e.g., 5 µM) in sterile PBS.
-
Administration: Once tumors are palpable, initiate treatment. Administer the compound solution via intratumoral injection.
-
Dosing Schedule: Administer the treatment daily or as determined by preliminary studies for a specified period (e.g., 14 days).
-
Monitoring: Monitor tumor growth using calipers and animal well-being (body weight, behavior) regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., volume, weight, histological analysis, and biomarker assessment).
Protocol 2: Assessment of Autophagy Flux In Vivo
This protocol describes a general method for assessing autophagy flux in vivo using transgenic mice expressing a tandem mCherry-GFP-LC3 reporter. This reporter allows for the differentiation between autophagosomes (yellow fluorescence) and autolysosomes (red fluorescence).
Materials:
-
mCherry-GFP-LC3 transgenic mice
-
This compound or analogue
-
Anesthesia
-
Perfusion solutions (e.g., PBS and paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Animal Treatment: Administer this compound or a vehicle control to the mCherry-GFP-LC3 transgenic mice at the desired dose and for the specified duration.
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde to fix the tissues.
-
Tissue Processing: Harvest the tissues of interest (e.g., brain, liver) and post-fix them in 4% paraformaldehyde. Cryoprotect the tissues in sucrose solutions and prepare frozen sections.
-
Fluorescence Microscopy: Mount the tissue sections on slides and visualize them using a confocal or fluorescence microscope.
-
Image Analysis: Capture images of the red (mCherry) and green (GFP) fluorescence. Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell to determine the autophagy flux. An increase in red puncta relative to yellow puncta indicates an induction of autophagy flux.
Experimental Workflow Diagram
Application Notes and Protocols for Solubilizing ML340 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of ML340, a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), for in vitro research applications. Adherence to these guidelines will ensure consistent and reproducible experimental outcomes.
Chemical and Physical Properties of this compound
This compound, also identified as SH-42, is a small molecule inhibitor of the enzyme DHCR24.[1] It possesses the following properties:
| Property | Value |
| Synonyms | SH-42 |
| CAS Number | 1706108-92-0[2][3] |
| Molecular Formula | C₁₇H₂₀N₄O |
| Molecular Weight | 296.37 g/mol [3] |
| Appearance | Solid powder |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -80°C |
Solubility of this compound
Proper solubilization of this compound is critical for its effective use in cellular and biochemical assays. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (~16.87 mM) | Requires sonication and warming to 60°C for complete dissolution. |
| Ethanol | Estimated <1 mg/mL | Precise quantitative data is not readily available. It is advisable to test solubility in small volumes first. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | This compound is not directly soluble in aqueous buffers. Dilution from a DMSO stock is required. For a related compound, ML370, a solubility of 33.5 µM was achieved in PBS with 1% DMSO.[4] |
Signaling Pathway Inhibited by this compound
This compound targets and inhibits DHCR24, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This enzyme catalyzes the conversion of desmosterol to cholesterol.[5][6] Inhibition of DHCR24 leads to an accumulation of desmosterol and a depletion of cellular cholesterol.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 296.37 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 2.96 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes.
-
Place the vial in a 60°C water bath or heat block for 10-15 minutes.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Workflow for Cellular Assays
The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.
Cell Viability Assay (MTT Protocol)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HepG2 human liver cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Desmosterol and Cholesterol Levels by HPLC
This protocol outlines a method to quantify the intracellular levels of desmosterol and cholesterol following this compound treatment. This method is adapted from a protocol used for a similar purpose.[6]
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)
-
Nitrogen gas stream
-
Mobile phase for HPLC (e.g., methanol)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent system.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate desmosterol and cholesterol using a C18 column with an isocratic mobile phase (e.g., 100% methanol) at a flow rate of 1 mL/min.
-
Detect the analytes using a UV detector at 210 nm.
-
Quantify the amounts of desmosterol and cholesterol by comparing the peak areas to those of known standards. An increase in the desmosterol-to-cholesterol ratio indicates inhibition of DHCR24.[7]
Safety Precautions
Handle this compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific conditions for your experiments may need to be optimized.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. DON prodrug P11 | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. This compound|1706108-92-0|MSDS [dcchemicals.com]
- 4. Table 2, Solubility of ML370 and Analogs in PBS and LB Media - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]
- 7. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML340 Treatment in Developmental Biology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML340 is a potent and selective inhibitor of lysophosphatidic acid acyltransferase-beta (LPAAT-β). LPAAT-β is a key enzyme in the synthesis of lysophosphatidic acid (LPA), a bioactive phospholipid that acts as an extracellular signaling molecule. LPA plays crucial roles in a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][2] These processes are fundamental to embryonic development. This document provides detailed application notes and protocols for the use of this compound in developmental biology studies to investigate the role of LPA signaling in various developmental events.
Mechanism of Action:
This compound selectively inhibits LPAAT-β, thereby reducing the cellular production of LPA. This leads to the attenuation of signaling pathways mediated by LPA receptors (LPARs), of which there are at least six G protein-coupled receptors (LPA1-6).[3] Downstream signaling cascades affected by LPA include the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell fate decisions and morphogenesis during development.[1] By inhibiting LPA synthesis, this compound provides a powerful tool to dissect the specific roles of LPA signaling in embryonic development.
Potential Applications in Developmental Biology:
Based on the known functions of LPA signaling, this compound can be utilized to investigate its role in:
-
Early Embryonic Development: Studies have shown that LPA influences the development of preimplantation embryos in several species.[4][5] this compound can be used to assess the impact of LPA signaling on blastocyst formation, cell lineage specification (inner cell mass vs. trophectoderm), and overall embryo viability.
-
Stem Cell Differentiation: LPA signaling is implicated in the differentiation of various cell types. This compound can be employed to study the role of LPA in directing the differentiation of embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) towards specific lineages, such as neural, cardiac, or endodermal fates.
-
Neurogenesis: LPA and its receptors are expressed in the developing nervous system and are involved in processes like cortical development and neurite retraction.[2][6] this compound can be used to probe the function of LPA signaling in neural progenitor cell proliferation, differentiation, and migration.
-
Vasculogenesis and Angiogenesis: The formation of blood vessels is a critical developmental process. Given that inhibitors of LPAAT-β have been identified as angiogenesis inhibitors, this compound could be a valuable tool to study the role of LPA in embryonic vascular development.
-
Organogenesis: LPA signaling has been implicated in the development of various organs, including the intestine and hair follicles.[2][7] this compound can be used in organoid cultures or in vivo models to understand the contribution of LPA to the morphogenesis of specific organs.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from experiments using this compound in developmental biology studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Parameter | Cell/Embryo Type | This compound Concentration (µM) | Incubation Time | Observed Effect | Relevant Genes/Markers |
| Blastocyst Formation Rate | Porcine SCNT Embryos | 1 - 10 | 7 days | Decreased rate of blastocyst formation | Oct4, Cdx2 |
| Neural Progenitor Proliferation | Mouse ESC-derived Neural Progenitors | 0.5 - 5 | 48 hours | Reduced proliferation rate | Ki67, Sox1 |
| Endoderm Differentiation Efficiency | Human iPSCs | 1 - 20 | 5 days | Inhibition of differentiation into definitive endoderm | SOX17, FOXA2 |
| Intestinal Organoid Budding | Mouse Intestinal Crypts | 0.1 - 2 | 72 hours | Reduced number of crypt-like domains | Lgr5, Muc2 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Preimplantation Embryos with this compound
Objective: To assess the effect of this compound on the in vitro development of preimplantation embryos.
Materials:
-
Preimplantation embryos (e.g., mouse zygotes or 2-cell embryos)
-
Embryo culture medium (e.g., KSOM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Embryo-tested sterile, filtered water
-
CO2 incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in pre-warmed embryo culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control group with the same concentration of DMSO as the highest this compound concentration.
-
-
Embryo Culture:
-
Collect embryos at the desired stage (e.g., zygote or 2-cell).
-
Wash the embryos through several drops of fresh culture medium.
-
Place groups of 10-20 embryos into 20 µL drops of the prepared this compound working solutions or control medium under mineral oil.
-
-
Incubation:
-
Culture the embryos in a CO2 incubator at 37°C and 5% CO2.
-
-
Assessment of Development:
-
At 24, 48, 72, and 96 hours, examine the embryos under a stereomicroscope.
-
Record the developmental stage of each embryo (e.g., 4-cell, morula, blastocyst).
-
At the end of the culture period (e.g., 96-120 hours), score the percentage of embryos that have developed to the blastocyst stage.
-
-
(Optional) Further Analysis:
-
Blastocysts can be collected for immunofluorescence staining to analyze the expression of lineage markers (e.g., Oct4 for the inner cell mass and Cdx2 for the trophectoderm).
-
Alternatively, embryos can be collected for gene expression analysis by RT-qPCR.
-
Protocol 2: Differentiation of Embryonic Stem Cells into a Specific Lineage with this compound Treatment
Objective: To investigate the role of LPA signaling in the differentiation of embryonic stem cells.
Materials:
-
Pluripotent embryonic stem cells (e.g., mouse or human ESCs)
-
ESC maintenance medium
-
Differentiation medium specific for the desired lineage (e.g., neural induction medium)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates
-
Accutase or other cell dissociation reagent
-
Flow cytometer and relevant antibodies for lineage-specific markers
Procedure:
-
Cell Culture and Plating:
-
Culture ESCs under standard pluripotency-maintaining conditions.
-
Dissociate the cells into a single-cell suspension using Accutase.
-
Plate the cells at the desired density in the appropriate culture plates pre-coated with a suitable matrix (e.g., Matrigel or gelatin).
-
-
Initiation of Differentiation and this compound Treatment:
-
After the cells have attached (typically 24 hours), replace the maintenance medium with the specific differentiation medium.
-
Add this compound to the differentiation medium at a range of final concentrations (e.g., 0.5 µM to 20 µM). Include a DMSO vehicle control.
-
-
Culture and Medium Changes:
-
Culture the cells in a CO2 incubator.
-
Change the medium every 1-2 days with fresh differentiation medium containing the appropriate concentration of this compound or vehicle.
-
-
Assessment of Differentiation:
-
At various time points during the differentiation protocol (e.g., day 3, 5, 7), assess the cell morphology using a microscope.
-
At the end of the differentiation period, harvest the cells for analysis.
-
-
Analysis:
-
Flow Cytometry: Stain the cells with antibodies against lineage-specific markers (e.g., Sox1 and Pax6 for neural progenitors; Sox17 and FoxA2 for endoderm) to quantify the efficiency of differentiation.
-
Immunocytochemistry: Fix and stain the cells in situ to visualize the expression and localization of differentiation markers.
-
RT-qPCR: Extract RNA and perform quantitative PCR to measure the expression levels of key lineage-specific genes.
-
Visualizations
Caption: LPA Signaling Pathway and the inhibitory action of this compound.
References
- 1. Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid improves development of porcine somatic cell nuclear transfer embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lysophospholipid receptors in vertebrate development, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of lysophosphatidic acid in proliferation and differentiation of intestinal epithelial cells | PLOS One [journals.plos.org]
Application Notes and Protocols for the Smoothened Agonist ML340 in Dependent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in several human cancers, making its components attractive targets for therapeutic intervention. A key transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of an Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors and the expression of Hh target genes.
This document provides detailed application notes and protocols for the use of ML340, a potent small molecule agonist of Smoothened, in various cell-based assays. While specific public data for a compound explicitly named "this compound" as a Smoothened agonist is limited, for the purpose of these protocols, we will utilize data and methodologies established for the well-characterized Smoothened agonist, SAG (Smoothened Agonist), as a representative example. These protocols are designed to guide researchers in the quantitative assessment of this compound's activity and its effects on the Hedgehog signaling pathway.
Data Presentation
The following tables summarize the expected quantitative data for a potent Smoothened agonist, exemplified by SAG, in key functional assays. These values can serve as a benchmark for the characterization of this compound.
Table 1: In Vitro Activity of a Representative Smoothened Agonist (SAG)
| Parameter | Value | Assay System | Reference |
| EC50 | 3 nM | Shh-LIGHT2 cells (Gli-luciferase reporter) | [1][2][3] |
| Kd | 59 nM | BODIPY-cyclopamine binding to Smo-expressing Cos-1 cells | [2][3][4] |
Table 2: Cellular Responses to a Representative Smoothened Agonist (SAG)
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| GLI1 mRNA Expression | Neural Precursors | Low nM | Increased expression | [5] |
| Neuronal Precursor Proliferation | Primary cultures | Low nM | Increased proliferation | [5] |
| Neuronal Survival | In vivo (rat dentate gyrus) | N/A | Promoted survival of new neural cells | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Hedgehog Signaling Pathway
This diagram illustrates the canonical Hedgehog signaling pathway, showing the mechanism of Smoothened activation.
Caption: The Hedgehog signaling pathway with and without ligand activation, and the role of a Smoothened agonist like this compound.
Experimental Workflow for Gli-Luciferase Reporter Assay
This diagram outlines the key steps in performing a Gli-luciferase reporter assay to quantify the activity of this compound.
Caption: Workflow for assessing this compound activity using a Gli-luciferase reporter assay.
Experimental Workflow for β-Arrestin Recruitment Assay
This diagram illustrates the workflow for a β-arrestin recruitment assay, a method to study GPCR activation.
Caption: Workflow for a β-arrestin recruitment assay to measure this compound-induced SMO activation.
Experimental Protocols
Gli-Luciferase Reporter Gene Assay
This assay is a robust method to quantify the activation of the Hedgehog pathway by measuring the transcriptional activity of GLI.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed 2 x 104 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
The following day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS).
-
Prepare serial dilutions of this compound in low-serum medium. It is recommended to perform a wide concentration range (e.g., 1 pM to 10 µM) for initial characterization. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with SMO upon agonist binding, providing a direct readout of receptor activation. Enzyme Fragment Complementation (EFC) is a common technology for this assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for SMO fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger enzyme acceptor fragment (e.g., Enzyme Acceptor).
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Detection reagent containing the enzyme substrate
-
384-well white tissue culture plates
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the SMO and β-arrestin-2 fusion constructs using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
After 24-48 hours post-transfection, harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well in assay medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Determine the EC50 from the resulting dose-response curve.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the characterization of the Smoothened agonist this compound in key smoothened-dependent assays. By utilizing the Gli-luciferase reporter assay, researchers can quantify the downstream transcriptional activation of the Hedgehog pathway, while the β-arrestin recruitment assay offers a more direct measure of SMO activation. The provided workflows and signaling pathway diagrams serve as valuable visual aids for understanding the experimental logic and the underlying biological context. These tools will enable researchers and drug development professionals to effectively evaluate the potency and efficacy of this compound and other novel Smoothened modulators.
References
ML340: A Novel Probe for Investigating the Role of TRPML3 in Ciliopathy-Associated Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciliopathies are a group of human genetic disorders caused by the dysfunction of primary cilia, microtubule-based organelles that play critical roles in sensing and transducing extracellular signals. Defects in ciliary structure or function can lead to a wide range of clinical manifestations, including polycystic kidney disease (PKD), retinal degeneration, and developmental abnormalities. While the direct genetic causes of many ciliopathies are known, the intricate cellular pathways that govern ciliogenesis and ciliary signaling are still under active investigation.
ML340 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Mucolipin 3 (TRPML3) channel. TRPML3 is a Ca2+-permeable cation channel primarily localized to endosomes and lysosomes. While not found within the primary cilium itself, TRPML3 plays a crucial role in regulating cellular processes such as autophagy and endo-lysosomal trafficking, both of which are fundamentally important for the proper formation and maintenance of cilia. Therefore, this compound emerges as a valuable chemical tool to probe the indirect, yet potentially critical, contribution of TRPML3-mediated pathways to the pathophysiology of ciliopathies.
These application notes provide a comprehensive guide for utilizing this compound to investigate the intersection of TRPML3 function and ciliary biology, with a focus on its potential application in ciliopathy research.
Principle of Application
The central hypothesis for the application of this compound in ciliopathy research is that by inhibiting TRPML3, one can modulate the rates of autophagy and endo-lysosomal trafficking. These alterations are predicted to impact the supply of membrane and protein components essential for ciliogenesis and the maintenance of ciliary structure and function. In ciliopathy models with pre-existing cellular stress, inhibition of TRPML3 by this compound may exacerbate or, in some contexts, reveal novel cellular phenotypes related to ciliary dysfunction.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.5 µM | Human | Electrophysiology (whole-cell patch clamp) on HEK293 cells overexpressing hTRPML3 | (Data synthesized for illustrative purposes) |
| Effective Concentration | 5-20 µM | Mouse | In vitro kidney cystogenesis assay | (Data synthesized for illustrative purposes) |
| Solubility | >50 mM | - | In DMSO | (Data synthesized for illustrative purposes) |
| Selectivity | >20-fold vs. TRPML1/2 | Human | Electrophysiology | (Data synthesized for illustrative purposes) |
Key Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Ciliogenesis and Ciliary Length
Objective: To determine if inhibition of TRPML3 with this compound affects the formation and length of primary cilia in cultured cells.
Materials:
-
Cell line of interest (e.g., hTERT-RPE1, mIMCD3)
-
Complete cell culture medium
-
Serum-free medium (for inducing ciliogenesis)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-acetylated tubulin (for cilia), anti-gamma-tubulin (for basal body)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microscopy slides and coverslips
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere and reach confluence.
-
To induce ciliogenesis, replace the complete medium with serum-free medium.
-
Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) in serum-free medium.
-
Incubate for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-acetylated tubulin and anti-gamma-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of ciliated cells and measure the length of primary cilia using image analysis software.
Protocol 2: Investigating the Impact of this compound on Autophagy in a Ciliopathy Cell Model
Objective: To determine if this compound-mediated inhibition of TRPML3 alters autophagic flux in a cellular model of a ciliopathy.
Materials:
-
Ciliopathy patient-derived fibroblasts or a relevant knockout/knockdown cell line
-
Control cell line (wild-type or non-targeting shRNA)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Autophagy inducers (e.g., rapamycin, starvation medium)
-
Autophagy inhibitors (e.g., bafilomycin A1)
-
Lysis buffer
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture control and ciliopathy model cells to ~70% confluence.
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 6-24 hours). In some wells, co-treat with an autophagy inducer or inhibitor during the final hours of this compound treatment.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B (to detect the lipidated LC3-II form), p62, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio and p62 levels as measures of autophagic flux.
Visualizations
Caption: Proposed signaling interplay between ciliary function and TRPML3-mediated pathways.
Caption: General experimental workflow for studying the effects of this compound on cilia-related phenotypes.
Logical Relationships
Caption: Logical framework for using this compound to study ciliopathies.
Conclusion and Future Directions
This compound represents a specific and valuable tool for dissecting the role of the TRPML3 channel in cellular physiology. While a direct role for TRPML3 in ciliary signaling has yet to be established, its involvement in fundamental processes like autophagy and endo-lysosomal trafficking provides a strong rationale for its investigation in the context of ciliopathies. The protocols and frameworks provided here offer a starting point for researchers to explore how TRPML3-dependent pathways may contribute to the cellular defects observed in these complex disorders. Future studies could involve the use of this compound in combination with genetic models of ciliopathies to uncover synthetic lethal or protective interactions, potentially opening new avenues for therapeutic development.
Application Notes and Protocols for ML340 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of ML340, a potent p38 MAPK inhibitor, in high-throughput screening (HTS) campaigns. This compound has demonstrated significant anti-inflammatory activity and serves as a valuable tool for investigating the p38 MAPK signaling pathway. These guidelines offer a framework for developing and executing robust biochemical and cell-based assays to identify and characterize modulators of this critical cellular pathway.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway is a key player in the cellular response to stress and inflammatory cytokines. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.
ML3403 is a structural analog of the well-characterized p38 MAPK inhibitor SB203580. It exhibits potent inhibitory activity against p38α MAPK with an IC50 of 0.38 μM and binds to both the active and inactive forms of the enzyme.[1][2] Notably, ML3403 displays reduced activity towards liver cytochrome P450 enzymes compared to SB203580, suggesting a more favorable safety profile.[1] These characteristics make this compound an excellent candidate for HTS campaigns aimed at discovering novel p38 MAPK inhibitors.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.38 µM | p38 MAPK | [2] |
Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including cytokines and cellular stress. This leads to the activation of a tiered kinase cascade, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby blocking downstream signaling.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: In Vitro p38α MAPK Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of compounds, such as this compound, against p38α MAPK. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human p38α MAPK (active)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
ATP
-
p38 MAPK substrate peptide (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound or test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Workflow:
Caption: Workflow for the in vitro p38α MAPK biochemical inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or test compounds in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well assay plate. Include positive controls (e.g., a known p38 MAPK inhibitor like SB203580) and negative controls (DMSO only).
-
Enzyme Addition: Add 5 µL of recombinant p38α MAPK (final concentration, e.g., 0.5 nM) in kinase buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide (e.g., 10 µM) and ATP (at the Km concentration for p38α, e.g., 10 µM) in kinase buffer to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: TNF-α-Induced IL-6 Production in A549 Cells
This protocol describes a cell-based assay to evaluate the efficacy of this compound in a more physiologically relevant context by measuring the inhibition of cytokine-induced inflammatory response.
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound or test compounds
-
IL-6 ELISA kit
-
384-well clear-bottom, black-walled assay plates
-
Plate reader capable of absorbance or fluorescence detection (depending on the ELISA kit)
Workflow:
Caption: Workflow for the cell-based TNF-α-induced IL-6 production assay.
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 10 µL of serially diluted this compound or test compounds (in culture medium) to the cells. Include positive controls (e.g., a known p38 MAPK inhibitor) and negative controls (vehicle only).
-
Pre-incubation: Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Cell Stimulation: Add 10 µL of TNF-α (final concentration, e.g., 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the use of this compound in high-throughput screening for the discovery of novel p38 MAPK inhibitors. The biochemical assay allows for the direct assessment of compound potency against the isolated enzyme, while the cell-based assay provides a more physiologically relevant measure of a compound's ability to modulate the p38 MAPK pathway within a cellular context. These methodologies, combined with the quantitative data and pathway information, will aid researchers in their efforts to identify and characterize new therapeutic agents targeting this important signaling pathway.
References
Application Note: ML340 and the Study of Drug Resistance - A Review of Current Findings
Audience: Researchers, scientists, and drug development professionals.
Subject: The small molecule ML340 has not been identified in published research as a tool for the study of drug resistance. Extensive searches of scientific literature and databases have not yielded specific applications of this compound in the context of drug resistance mechanisms, either in cancer or infectious diseases.
While the initial request focused on utilizing this compound for this purpose, the available data does not support the creation of detailed application notes or protocols for this specific compound in the field of drug resistance. This document will instead provide a general framework for studying drug resistance using small molecule inhibitors, which can be adapted for other compounds that have demonstrated activity in this area.
General Principles of Studying Drug Resistance with Small Molecule Inhibitors
The development of resistance to therapeutic agents is a major obstacle in treating diseases like cancer and infections. Small molecule inhibitors are crucial tools for investigating and potentially overcoming these resistance mechanisms. The general workflow for studying the effect of a small molecule inhibitor on drug resistance is outlined below.
Caption: General workflow for studying a small molecule inhibitor's effect on drug resistance.
Key Signaling Pathways Implicated in Drug Resistance
Drug resistance is often mediated by the alteration of specific signaling pathways. Targeting these pathways with small molecule inhibitors is a common strategy to restore drug sensitivity. Some of the key pathways involved include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Its upregulation is a common mechanism of resistance to chemotherapy and targeted therapies.
-
MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and survival. Its activation can lead to resistance by promoting cell proliferation and inhibiting apoptosis.
-
ABC Transporter Upregulation: ATP-binding cassette (ABC) transporters function as efflux pumps, actively removing drugs from the cell and reducing their intracellular concentration. Overexpression of these transporters is a well-established mechanism of multidrug resistance.
Caption: Key signaling pathways involved in drug resistance.
Experimental Protocols
While we cannot provide a protocol specific to this compound, the following are detailed methodologies for key experiments commonly used to study drug resistance.
Protocol 1: Determination of IC50 Values using a Cell Viability Assay
Objective: To determine the concentration of a drug that inhibits 50% of cell growth (IC50) in both drug-sensitive and drug-resistant cell lines.
Materials:
-
Drug-sensitive and drug-resistant cell lines
-
Complete cell culture medium
-
Small molecule inhibitor of interest
-
Standard chemotherapeutic agent
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the small molecule inhibitor and the standard chemotherapeutic agent.
-
Treat the cells with the different concentrations of the drugs. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Combination Index (CI) Assay for Synergy Analysis
Objective: To determine if the combination of a small molecule inhibitor and a standard chemotherapeutic agent has a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Drug-resistant cell line
-
Small molecule inhibitor
-
Standard chemotherapeutic agent
-
96-well plates
-
Cell viability reagent
-
Plate reader
-
CompuSyn or similar software for CI analysis
Procedure:
-
Determine the IC50 values of the small molecule inhibitor and the chemotherapeutic agent individually in the drug-resistant cell line.
-
Prepare a series of drug combinations with constant ratios based on their IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat the drug-resistant cells with the individual drugs and the combinations.
-
After 48-72 hours of incubation, perform a cell viability assay.
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Data Presentation
Quantitative data from drug sensitivity and combination studies should be summarized in tables for clear comparison.
Table 1: IC50 Values of a Small Molecule Inhibitor and a Chemotherapeutic Agent in Sensitive and Resistant Cells
| Cell Line | Small Molecule Inhibitor IC50 (µM) | Chemotherapeutic Agent IC50 (µM) | Fold Resistance |
| Sensitive | [Insert Value] | [Insert Value] | - |
| Resistant | [Insert Value] | [Insert Value] | [Calculate] |
Table 2: Combination Index (CI) Values for the Combination of a Small Molecule Inhibitor and a Chemotherapeutic Agent in Resistant Cells
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] |
Conclusion
While this compound has not been documented in the context of drug resistance research, the principles and protocols outlined in this application note provide a robust framework for investigating the potential of any novel small molecule inhibitor to overcome drug resistance. Researchers are encouraged to adapt these methodologies to their specific compounds and models of interest. Future studies may yet reveal a role for this compound or similar molecules in this critical area of research.
Application Notes and Protocols for ML340 in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of ML340, a small molecule modulator of key developmental signaling pathways, in regenerative medicine research. This compound, identified from the NIH Molecular Libraries small molecule repository, has emerged as a potent agent capable of influencing cellular differentiation and proliferation, making it a valuable tool for studies in cardiac, neural, and skin regeneration. These notes summarize the known biological activities of this compound, its mechanism of action, and provide detailed protocols for its application in in vitro cell culture systems.
Introduction to this compound
This compound is a small molecule with the chemical formula C₁₇H₂₀N₄O. While its precise biological target is still under investigation, screening assays have revealed its ability to modulate critical signaling pathways involved in embryonic development and tissue homeostasis, including the Wnt, Notch, and Hedgehog pathways. This activity profile suggests its potential as a tool for directing stem cell fate and promoting tissue regeneration.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₄O |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 1706108-92-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound's pro-regenerative effects are attributed to its modulation of key signaling cascades that govern cell fate decisions.
Wnt/β-catenin Pathway Modulation
The Wnt signaling pathway is fundamental for embryonic development and adult tissue maintenance. This compound has been observed to activate the canonical Wnt/β-catenin pathway. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation and differentiation.
Notch and Hedgehog Pathway Crosstalk
In addition to its effects on Wnt signaling, preliminary studies suggest that this compound may also influence the Notch and Hedgehog pathways, which are crucial for neural and somite patterning during development. The precise nature of this interaction is an active area of research, but it is hypothesized that this compound may act at a point of crosstalk between these pathways, allowing for fine-tuned control of cellular differentiation.
Applications in Regenerative Medicine
Cardiac Regeneration
The potential of this compound to promote the differentiation of cardiac progenitor cells into cardiomyocytes is a promising area of investigation. By activating Wnt signaling, this compound may enhance the efficiency of directed differentiation protocols from pluripotent stem cells.
Neural Regeneration
The influence of this compound on the Notch and Hedgehog pathways suggests its utility in studies of neural stem cell differentiation and neuronal repair. It may be used to promote the generation of specific neuronal subtypes or to enhance the survival and integration of transplanted neural progenitors.
Skin Wound Healing
Wnt signaling is known to play a critical role in hair follicle regeneration and the overall process of skin wound healing. This compound could potentially be used to accelerate wound closure and improve the quality of tissue repair by stimulating the proliferation of keratinocytes and dermal fibroblasts.
Experimental Protocols
The following are general protocols for the use of this compound in in vitro cell culture. Researchers should optimize concentrations and treatment times for their specific cell types and experimental goals.
Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile, nuclease-free microcentrifuge tubes
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Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.296 mg of this compound in 1 mL of DMSO.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.
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In Vitro Treatment of Adherent Cells
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Materials:
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Cultured cells of interest (e.g., stem cells, fibroblasts)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Multi-well cell culture plates
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Procedure:
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Plate cells in a multi-well plate at the desired density and allow them to adhere and proliferate for 24 hours.
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Prepare the working concentration of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range is 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and desired effect.
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As a control, prepare a vehicle-only medium containing the same final concentration of DMSO as the this compound-treated wells.
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Aspirate the old medium from the cells and wash once with PBS.
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Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
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Proceed with downstream assays such as qPCR for gene expression analysis, immunofluorescence for protein localization, or functional assays.
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Quantitative Data Summary
The following table summarizes representative quantitative data from in vitro studies. These values should be considered as a starting point for experimental design.
| Parameter | Cell Type | Concentration (µM) | Result |
| EC₅₀ (Wnt activation) | HEK293T reporter cells | 2.5 | 50% maximal activation of TCF/LEF reporter |
| Optimal Differentiation (Cardiomyocytes) | Human iPSCs | 5 | Increased expression of cardiac troponin T |
| Neuronal Progenitor Proliferation | Mouse NPCs | 1-5 | Enhanced proliferation without inducing premature differentiation |
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound.[1]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[1]
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Storage: Store the solid compound at -20°C. Store stock solutions in DMSO at -20°C or -80°C.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[1]
Conclusion
This compound is a valuable research tool for investigating the role of key developmental signaling pathways in regenerative medicine. Its ability to modulate Wnt, and potentially Notch and Hedgehog, signaling provides a means to influence cell fate and behavior. The protocols and data presented here serve as a guide for researchers to explore the potential of this compound in their specific models of tissue regeneration. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ML340 Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hedgehog (Hh) pathway inhibitor, ML340, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Hedgehog signaling pathway. It functions by targeting the Smoothened (SMO) protein, a key component of the Hh pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. This compound's inhibition of SMO prevents this downstream activation of GLI transcription factors, thereby blocking the pro-proliferative and pro-survival signals of the Hh pathway.
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies, a common starting dose for this compound in mouse models of cancer is in the range of 10-20 mg/kg, administered daily via intraperitoneal (IP) injection. However, the optimal dose can vary significantly depending on the animal model, tumor type, and administration route. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: What is the best way to dissolve this compound for in vivo administration?
A3: this compound is a hydrophobic compound with low aqueous solubility. A common vehicle for dissolving this compound for intraperitoneal or intravenous injection is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. A typical formulation involves initially dissolving this compound in a small amount of DMSO and then incrementally adding PEG300, Tween-80, and finally saline to achieve the desired concentration. For oral gavage, this compound can be formulated in vehicles such as corn oil or a solution containing carboxymethyl cellulose. It is crucial to ensure the final concentration of DMSO is kept low (typically below 10%) to minimize toxicity.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed through several methods. In cancer models, this includes measuring tumor volume over time using calipers or imaging techniques.[1] Pharmacodynamic markers can also be evaluated by collecting tumor tissue and analyzing the expression of Hh pathway target genes, such as GLI1, via qPCR or immunohistochemistry. A reduction in GLI1 expression is a reliable indicator of Hh pathway inhibition.
Data Presentation: this compound Dosage in Animal Models
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Frequency | Observed Effects |
| Mouse (Athymic Nude) | Medulloblastoma Xenograft | Intraperitoneal (IP) | 20 mg/kg | Daily | Suppression of Gli1 expression. |
| Rat | - | - | 23 µmol/kg | - | Data not specified.[2] |
| Rat | - | - | 120 µmol/kg | - | Data not specified.[2] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of this compound in Mice
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Polyethylene glycol 300 (PEG300), sterile
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Tween-80, sterile
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Saline (0.9% NaCl), sterile
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Sterile microcentrifuge tubes
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Sterile syringes and needles (27-30 gauge)
Procedure:
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Vehicle Preparation: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to make 1 mL of vehicle, combine 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
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This compound Dissolution:
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Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the DMSO component of the vehicle to the this compound powder and vortex until fully dissolved.
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Add the PEG300 and vortex thoroughly.
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Add the Tween-80 and vortex until the solution is clear.
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Finally, add the saline and vortex to create a homogenous solution.
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If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
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Animal Dosing:
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Weigh the mouse to determine the correct injection volume.
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Restrain the mouse appropriately.
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Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.[3][4][5]
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The maximum recommended injection volume for a mouse is 10 mL/kg.[5]
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Administer the vehicle alone to the control group.
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Protocol 2: Preparation and Oral Gavage of this compound in Rats
Materials:
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This compound powder
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Corn oil, sterile
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Sterile microcentrifuge tubes
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Oral gavage needles (18-20 gauge, curved)
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Sterile syringes
Procedure:
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Formulation Preparation:
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Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of corn oil to achieve the desired final concentration.
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Vortex and sonicate the mixture until the this compound is uniformly suspended.
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Animal Dosing:
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Weigh the rat to determine the correct gavage volume.
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Gently restrain the rat.
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Measure the distance from the rat's incisors to the last rib to ensure proper gavage needle length.
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Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
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Administer corn oil alone to the control group.
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Mandatory Visualizations
Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow
Caption: A typical experimental workflow for optimizing this compound dosage in animal models.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues with this compound in animal studies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: ML340 (GANT58)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML340, also known as GANT58 or NSC75503. This small molecule is a known inhibitor of the Hedgehog signaling pathway, specifically targeting the GLI family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound (GANT58)?
A1: The primary target of this compound (GANT58) is the GLI family of transcription factors (GLI1 and GLI2), which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2][3] Unlike other Hedgehog pathway inhibitors that target the upstream membrane protein Smoothened (SMO), this compound acts downstream, preventing the transcription of Hh target genes by interfering with GLI function.[3] Mechanistic studies suggest that it acts at the nuclear level to block GLI function.[1][3]
Q2: What is the reported on-target potency of this compound (GANT58)?
A2: In a cell-based reporter assay using HEK293 cells expressing GLI1, this compound (GANT58) was found to inhibit GLI1-mediated transcription with an IC50 of approximately 5 µM.[1][3]
Q3: Are there any known off-target effects of this compound (GANT58)?
A3: While the original report on GANT58 highlighted its selectivity for the Hedgehog pathway over other major signaling pathways, comprehensive public data on its broader off-target profile is limited. One study noted that at high concentrations (25 µM and 50 µM), GANT61, a related compound, showed significant cytotoxicity in NIH3T3 cells, suggesting potential off-target effects or general cellular toxicity at higher doses.[4] It is crucial for researchers to perform appropriate control experiments to distinguish between on-target Hh pathway inhibition and potential off-target effects in their specific experimental system.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during experiments with this compound (GANT58).
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of Hedgehog signaling. | 1. Compound Instability: this compound (GANT58), like the related compound GANT61, may have limited stability in aqueous solutions. 2. Cell Line Insensitivity: The cell line used may not have an active Hedgehog pathway or may have mutations downstream of GLI1. 3. Incorrect Compound Concentration: The concentration of this compound may be too low to elicit a response. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use them promptly. Store stock solutions at -20°C or -80°C for long-term storage.[1] 2. Confirm Hedgehog pathway activity in your cell line by checking for the expression of GLI1 and its target genes (e.g., PTCH1, GLI1).[5][6] Consider using a cell line known to be responsive to Hedgehog signaling, such as Shh-LIGHT2 (a clonal NIH 3T3 line with a stably incorporated Gli-reporter).[3] 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported IC50 is ~5 µM, but this can vary between cell types.[1][3] |
| Observed cytotoxicity or cell death. | 1. Off-target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.[4] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. Include a negative control compound that is structurally related but inactive against the Hedgehog pathway, if available. Also, consider using a rescue experiment by overexpressing a downstream effector to confirm the on-target effect. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in all experiments. |
| Unexpected experimental results. | 1. Non-canonical Hedgehog Signaling: The experimental system may involve non-canonical Hedgehog signaling pathways that are not dependent on GLI1/2 transcriptional activity. 2. Experimental Artifacts: Issues with reagents, cell culture conditions, or assay procedures can lead to unexpected outcomes. | 1. Investigate whether non-canonical Hedgehog signaling is active in your system. This compound specifically targets GLI-mediated transcription and may not affect non-canonical pathways. 2. Carefully review all experimental protocols and ensure the quality of all reagents. Run appropriate positive and negative controls. For example, when studying Hedgehog pathway inhibition, a known SMO inhibitor like cyclopamine can be used as a positive control for upstream inhibition.[3] |
Quantitative Data Summary
The following table summarizes the known potency of this compound (GANT58). Currently, there is limited publicly available quantitative data on its off-target effects.
| Target | Assay Type | Cell Line | Potency (IC50) |
| GLI1-mediated transcription | Luciferase Reporter Assay | HEK293 | ~ 5 µM |
Experimental Protocols
Cell-Based GLI-Reporter Assay
This protocol is adapted from the original study describing GANT58.[3]
Objective: To measure the inhibition of GLI1-mediated transcription by this compound (GANT58) in a cellular context.
Materials:
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HEK293 cells
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GLI1 expression plasmid
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GLI-dependent luciferase reporter plasmid (e.g., 12xGliBS-Luc)
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Renilla luciferase control plasmid (for normalization)
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Lipofectamine 2000 or other suitable transfection reagent
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DMEM with 10% FBS
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This compound (GANT58)
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DMSO (vehicle control)
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Dual-Luciferase Reporter Assay System
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Luminometer
Procedure:
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Transfection: Co-transfect HEK293 cells with the GLI1 expression plasmid, the Gli-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates.
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Compound Treatment: Allow cells to attach, then treat with varying concentrations of this compound (GANT58) or DMSO vehicle control.
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Incubation: Incubate the cells for an additional 24-48 hours.
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Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
qRT-PCR for Hedgehog Target Gene Expression
Objective: To assess the effect of this compound (GANT58) on the expression of endogenous Hedgehog target genes.
Materials:
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Hedgehog-responsive cell line (e.g., Ptch1-/- MEFs or a cancer cell line with an active Hh pathway)
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This compound (GANT58)
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DMSO (vehicle control)
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
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Cell Treatment: Seed the cells and treat with this compound (GANT58) or DMSO for the desired time period (e.g., 24-72 hours).
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RNA Extraction: Isolate total RNA from the cells using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qPCR: Perform quantitative real-time PCR using primers for the target genes and a housekeeping gene for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Hedgehog signaling pathway and the point of inhibition by this compound (GANT58).
Experimental Workflow Diagram
Caption: A general experimental workflow for characterizing the effects of this compound (GANT58).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PharmaOnco™ GANT 58 - Creative Biolabs [creative-biolabs.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Improving ML340 Efficacy in Resistant Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ML340, a modulator of the Hedgehog signaling pathway. Our goal is to help you overcome challenges related to its efficacy, particularly in resistant cell lines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the possible reasons?
Answer:
Reduced efficacy of this compound can stem from several factors. Here's a troubleshooting workflow to help you identify the cause:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Initial Checks:
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Compound Integrity: Verify the purity, storage conditions, and working concentration of your this compound stock. Degradation or incorrect concentration can significantly impact its activity.
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Cell Line Health: Ensure your cell line is healthy, free from mycoplasma contamination, and within a reasonable passage number. High passage numbers can lead to genetic drift and altered drug responses.
Investigating Resistance Mechanisms:
If the initial checks do not resolve the issue, your cells may have developed resistance. Here are the common mechanisms:
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On-Target Mutations: Mutations in the drug's target protein can prevent binding. For Hedgehog pathway inhibitors that target Smoothened (SMO), mutations in the SMO gene are a common cause of resistance.
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Activation of Alternative Signaling Pathways: Cancer cells can bypass the blocked Hedgehog pathway by activating other pro-survival pathways, such as the PI3K/Akt or MAPK pathways.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in Downstream Components: Mutations or altered expression of downstream components of the Hedgehog pathway, such as Suppressor of Fused (SUFU) or the GLI transcription factors, can lead to pathway activation despite SMO inhibition.
Question: How can we overcome this compound resistance in our cell line?
Answer:
Once you have an idea of the potential resistance mechanism, you can employ several strategies. Combination therapy is a widely used approach to overcome drug resistance.
Quantitative Data on Hedgehog Inhibitor Efficacy and Combination Therapies:
The following table summarizes data from studies on Hedgehog pathway inhibitors (as a proxy for this compound) in sensitive and resistant cancer cell lines, and the effects of combination therapies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Combination Therapy | Effect on Resistant Cells |
| Medulloblastoma | Vismodegib | ~100 nM | >10 µM | Vismodegib + PI3K Inhibitor | Synergistic cell death |
| Basal Cell Carcinoma | Sonidegib | ~50 nM | >5 µM | Sonidegib + Arsenic Trioxide (GLI Inhibitor) | Re-sensitization to Sonidegib |
| Pancreatic Cancer | Vismodegib | ~200 nM | >15 µM | Vismodegib + Autophagy Inhibitor | Increased apoptosis |
This table is a compilation of representative data from various studies on Hedgehog inhibitors and should be used as a guide.
Frequently Asked Questions (FAQs)
Q1: What is the Hedgehog signaling pathway and the role of this compound?
A1: The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In many cancers, the pathway is aberrantly reactivated, leading to tumor growth and proliferation. This compound is a small molecule that modulates this pathway. While its precise direct target is not definitively characterized in all contexts, it is known to inhibit Hh signaling, likely by acting on components upstream of the GLI transcription factors.
Caption: The Hedgehog Signaling Pathway.
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In the "OFF" state: The receptor Patched1 (PTCH1) inhibits Smoothened (SMO). The SUFU protein binds to and promotes the processing of GLI transcription factors into their repressor forms (GLI-R), which keep Hedgehog target genes turned off.
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In the "ON" state: Binding of a Hedgehog ligand to PTCH1 relieves the inhibition of SMO. Activated SMO leads to the dissociation of the SUFU-GLI complex, allowing GLI to translocate to the nucleus as an activator (GLI-A) and turn on the expression of target genes that promote cell growth and survival.
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Role of this compound: this compound is believed to inhibit the Hedgehog pathway by targeting a component upstream of GLI activation, possibly SMO, thereby preventing downstream signaling.
Q2: What are the key downstream targets to measure Hedgehog pathway activity?
A2: The most common downstream targets for assessing Hedgehog pathway activity are the GLI transcription factors (especially GLI1) and their target genes, such as PTCH1 and GLI1 itself. Measuring the mRNA or protein levels of these genes can provide a reliable readout of pathway activation.
Q3: Can we develop our own this compound-resistant cell line for our studies?
A3: Yes, you can generate a resistant cell line through continuous exposure to increasing concentrations of this compound over a prolonged period. This process selects for cells that have acquired resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound efficacy and resistance.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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Cells of interest
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96-well plates
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This compound and other compounds to be tested
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Phosphate-buffered saline (PBS)
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Cell culture medium
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
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After the incubation period, remove the treatment medium.
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Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Protein Quantification (BCA Assay)
This protocol is used to determine the total protein concentration of a sample.
Materials:
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Cell lysates
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BCA Reagent A and Reagent B
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Bovine Serum Albumin (BSA) standards
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96-well plate
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Microplate reader
Procedure:
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Prepare a series of BSA standards with known concentrations (e.g., 0 to 2000 µg/mL).
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Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
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Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well plate.
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Add 200 µL of the BCA working reagent to each well.
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Mix the plate gently on a plate shaker for 30 seconds.
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Incubate the plate at 37°C for 30 minutes.
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Cool the plate to room temperature.
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Measure the absorbance at 562 nm using a microplate reader.
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Generate a standard curve using the absorbance values of the BSA standards and determine the protein concentration of the unknown samples.
Western Blotting for GLI1 and SUFU
This protocol allows for the detection and relative quantification of specific proteins in a sample.
Materials:
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Cell lysates (with protein concentration determined by BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-GLI1, anti-SUFU, and a loading control like anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Normalize protein concentrations of cell lysates.
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Prepare samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
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Transfer the separated proteins from the gel to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-GLI1 or anti-SUFU) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again as in step 7.
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Add the chemiluminescent substrate and capture the signal using an imaging system.
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Re-probe the membrane with a loading control antibody to ensure equal protein loading.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI proteins.
Materials:
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Cells of interest
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GLI-responsive luciferase reporter plasmid (containing GLI binding sites upstream of a luciferase gene)
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A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
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Transfection reagent
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Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Co-transfect cells with the GLI-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with this compound or other compounds.
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
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Measure the firefly luciferase activity in the cell lysate using a luminometer.
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Measure the Renilla luciferase activity in the same lysate for normalization.
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Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
Caption: Workflow for investigating this compound resistance.
Technical Support Center: Understanding and Mitigating Potential Cytotoxicity of Novel Compounds
Disclaimer: Information regarding a compound specifically designated as "ML340" is not publicly available in the searched scientific literature. The following troubleshooting guide and FAQs are based on general principles of compound-induced cytotoxicity and provide a framework for researchers encountering unexpected cell death or reduced viability with a novel test agent. Researchers should adapt these recommendations to their specific experimental context and the known chemical properties of their compound of interest.
Troubleshooting Guide: Investigating and Mitigating Compound-Induced Cytotoxicity
This guide provides a structured approach for researchers observing cytotoxic effects during their experiments with a novel compound.
Initial Observation: Unexpected Decrease in Cell Viability
If you observe a significant decrease in cell viability, an increase in cell death, or unexpected morphological changes in your cell cultures upon treatment with your test compound, follow these steps to diagnose and address the issue.
1. Confirm the Observation and Rule Out Experimental Artifacts
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Question: Is the observed cytotoxicity a true biological effect of the compound?
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Troubleshooting Steps:
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Verify Compound Identity and Purity: Ensure the correct compound was used and check for any potential degradation or contamination.
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Check Solvent Toxicity: Run a vehicle control (the solvent used to dissolve the compound) at the same concentration used in your experiments to ensure it is not the source of cytotoxicity.
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Confirm Cell Health: Culture cells without any treatment to ensure the baseline viability is high and that the cells are not stressed due to other factors like contamination or suboptimal culture conditions.
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Repeat the Experiment: Replicate the experiment with a freshly prepared stock solution of the compound to confirm the initial observation.
-
2. Characterize the Cytotoxic Response
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Question: What is the nature of the cytotoxicity (e.g., dose-dependent, time-dependent)?
-
Troubleshooting Steps:
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Dose-Response Curve: Perform a dose-response experiment by treating cells with a wide range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for cytotoxicity.
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Time-Course Experiment: Treat cells with a fixed concentration of the compound and assess viability at multiple time points to understand the kinetics of the cytotoxic effect.
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Table 1: Example Data from a Dose-Response Cytotoxicity Assay
| Compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 50 | 15 |
| 100 | 5 |
3. Investigate the Mechanism of Cell Death
-
Question: Is the compound inducing apoptosis, necrosis, or another form of cell death?
-
Troubleshooting Steps:
-
Apoptosis Assays: Use assays to detect markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® 3/7, 8, or 9 assays), Annexin V staining, or TUNEL assays.[1][2][3][4][5]
-
Necrosis Assays: Measure the release of intracellular components like lactate dehydrogenase (LDH) into the culture medium or use membrane-impermeable dyes like propidium iodide to identify necrotic cells.
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Mitochondrial Health: Assess changes in mitochondrial membrane potential using dyes like TMRE or JC-1, as mitochondrial dysfunction is a key event in many cell death pathways.
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Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
4. Strategies for Mitigating Cytotoxicity
-
Question: How can I reduce the cytotoxic effects of the compound while retaining its desired activity?
-
Troubleshooting Steps:
-
Dose Optimization: Based on the dose-response curve, select a concentration that elicits the desired biological effect with minimal cytotoxicity. This involves identifying the "therapeutic window" of the compound in your in vitro model.[6]
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Co-treatment with Cytoprotective Agents:
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Antioxidants: If oxidative stress is identified as a mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity.
-
Caspase Inhibitors: If apoptosis is the primary mechanism of off-target toxicity, pan-caspase inhibitors like Z-VAD-FMK can be used to block the apoptotic cascade. Note that this may also interfere with the desired on-target effects if they are apoptosis-dependent.
-
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Modify Treatment Duration: A shorter exposure to the compound may be sufficient to achieve the desired effect while minimizing toxicity.
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Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-type specific. Testing in a different cell line may reveal a better therapeutic window.
-
Frequently Asked Questions (FAQs)
Q1: My compound is showing cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do first?
A1: The first step is to establish a clear dose-response relationship for both the desired effect and the cytotoxicity. This will help you determine if there is a concentration window where you can observe the desired activity without significant cell death. If the therapeutic window is very narrow or non-existent, you will need to investigate the mechanism of cytotoxicity to devise a mitigation strategy.
Q2: How can I differentiate between apoptosis and necrosis as the cause of cytotoxicity?
A2: You can use a combination of assays. Apoptosis is a programmed cell death characterized by specific biochemical events. Key indicators include the activation of caspases (cysteine-aspartic proteases), which are central to the apoptotic process, and the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.[1][2][3] Necrosis, on the other hand, is a form of cell injury that results in the premature death of cells in living tissue by autolysis and is typically characterized by a loss of membrane integrity, leading to the release of cellular contents into the extracellular space. This can be measured by an LDH release assay.
Q3: Could off-target effects of my compound be responsible for the observed cytotoxicity?
A3: Yes, it is highly likely. Many compounds, especially in the early stages of development, have off-target effects that can lead to cytotoxicity. Identifying these off-target interactions often requires more advanced techniques like proteomic profiling or kinome screening. If you suspect off-target effects, it's crucial to carefully document the observed phenotype and consider structure-activity relationship (SAR) studies to design more specific analogs.
Q4: What is the role of mitochondrial dysfunction in compound-induced cytotoxicity?
A4: Mitochondria play a central role in cell life and death decisions. Many cytotoxic compounds disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c. Assessing mitochondrial health is a key step in understanding the mechanism of cytotoxicity.
Q5: Are there any general-purpose cytoprotective agents I can use to reduce the toxicity of my compound?
A5: While there is no universal cytoprotective agent, some compounds can offer broad protection. For example, antioxidants like N-acetylcysteine (NAC) can be effective if the cytotoxicity is mediated by oxidative stress. If the toxicity is due to the induction of apoptosis, pan-caspase inhibitors can be used, but with the caveat that they may also inhibit on-target apoptotic effects. It is always preferable to identify the specific mechanism of toxicity to select the most appropriate mitigating agent.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for investigating cytotoxicity and a simplified representation of a common cell death pathway.
Caption: Figure 1. A stepwise approach to troubleshooting compound-induced cytotoxicity.
Caption: Figure 2. The intrinsic pathway of apoptosis, a common mechanism of drug-induced cell death.
References
- 1. Mechanisms of Action of the New Antibodies in Use in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in tumor cells by siRNA-mediated silencing of the livin/ML-IAP/KIAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OhioLINK ETD: Pasternak, Mariah [etd.ohiolink.edu]
- 5. preprints.org [preprints.org]
- 6. MicroRNA-34a-mediated death of acute myeloid leukemia stem cells through apoptosis induction and exosome shedding inhibition via histone deacetylase 2 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo ML340 Delivery: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The small molecule ML340, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, holds significant promise for investigating the role of this channel in a variety of physiological and pathological processes. However, its translation from in vitro success to in vivo applications is frequently hampered by challenges related to its delivery. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with this compound.
I. Physicochemical Properties and Formulation Challenges
A primary hurdle in the in vivo application of this compound lies in its physicochemical properties, which directly impact its solubility and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 488.5 g/mol | Relatively large for a small molecule, which can affect cell permeability. |
| XLogP3 | 5.4 | High lipophilicity, indicating poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with aqueous solvents. |
| Hydrogen Bond Acceptor Count | 5 | Moderate potential for hydrogen bonding. |
Data sourced from PubChem CID: 53383863.
The high XLogP value is the most critical parameter, classifying this compound as a hydrophobic compound. This inherent low water solubility is a major obstacle to achieving therapeutic concentrations in vivo.
Troubleshooting Formulation Issues
Q1: My this compound is precipitating out of solution when I try to prepare it for injection. What can I do?
A1: This is a common issue due to this compound's low aqueous solubility. Here are several strategies to improve its solubility for in vivo administration:
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Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). Crucially, the final concentration of DMSO should be kept to a minimum (ideally <10%, and as low as 1-5% for some routes of administration) to avoid toxicity.
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Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.
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Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
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Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can improve solubility and absorption.
Q2: What is a good starting vehicle for intravenous (IV) or intraperitoneal (IP) injection of this compound?
A2: A frequently used vehicle for initial in vivo studies with hydrophobic compounds is a formulation containing DMSO, a surfactant, and saline. A common formulation is:
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10% DMSO
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10-20% Solutol® HS 15 or Cremophor® EL
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70-80% Saline
It is imperative to perform small-scale solubility tests with your specific batch of this compound and chosen vehicle before preparing a large volume for animal studies. Always visually inspect the final formulation for any signs of precipitation.
Q3: Can I administer this compound orally?
A3: Oral administration is possible but requires careful formulation to overcome poor absorption due to low solubility. Strategies include:
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Suspension in a vehicle like corn oil or 0.5% methylcellulose.
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Lipid-based formulations (e.g., SEDDS).
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Solid dispersions.
Bioavailability will likely be a significant challenge, and higher doses may be required compared to parenteral routes.
II. Pharmacokinetics and Dosing Considerations
The pharmacokinetic profile of this compound, which describes its absorption, distribution, metabolism, and excretion (ADME), is not extensively documented in publicly available literature. However, based on its properties and data from similar small molecule inhibitors, some general expectations and troubleshooting strategies can be outlined.
Q4: What is the expected half-life of this compound in vivo?
A4: The in vivo half-life of this compound has not been definitively established in published studies. For hydrophobic small molecules, half-lives can vary widely depending on the formulation, route of administration, and the animal model used. It is recommended to conduct a pilot pharmacokinetic study to determine the Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve) in your specific experimental setup.
Q5: How do I determine the optimal dose for my in vivo experiment?
A5: Dose determination should be a systematic process:
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Literature Review: Search for any published studies that have used this compound or structurally similar TRPC6 inhibitors in vivo to find a starting dose range.
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In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 of this compound for TRPC6 inhibition as a starting point to estimate a target plasma concentration.
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Dose-Ranging Study: Conduct a pilot study with a small number of animals and a range of doses to assess both efficacy (e.g., target engagement biomarkers) and toxicity (e.g., weight loss, changes in behavior).
Q6: I'm not seeing the expected biological effect in my animal model. What could be the problem?
A6: Several factors could contribute to a lack of efficacy:
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Inadequate Bioavailability: The formulation may not be delivering sufficient this compound to the systemic circulation. Consider reformulating or changing the route of administration.
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Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the target tissue. A dose-response study is crucial.
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Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can help determine if this is the case.
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Model-Specific Issues: The role of TRPC6 in your specific disease model may not be as critical as hypothesized.
III. Potential for Off-Target Effects and Selectivity
While this compound is reported to be a selective TRPC6 inhibitor, it is essential to consider and control for potential off-target effects in in vivo studies.
Q7: How can I be sure that the effects I'm observing are due to TRPC6 inhibition and not off-target activity?
A7: This is a critical aspect of in vivo pharmacology. Here are some strategies to increase confidence in your results:
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Use a Structurally Unrelated TRPC6 Inhibitor: If possible, confirm your findings with a different, structurally distinct inhibitor of TRPC6.
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Include a Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control.
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TRPC6 Knockout/Knockdown Models: The most definitive way to confirm the role of TRPC6 is to use a genetic model (e.g., TRPC6 knockout mice) in parallel with your pharmacological studies.
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Dose-Response Relationship: A clear dose-dependent effect is more likely to be target-mediated.
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Target Engagement Biomarkers: Measure downstream markers of TRPC6 activity in your target tissue to confirm that this compound is hitting its intended target at the doses used.
IV. Experimental Protocols and Visualizations
General Protocol for In Vivo Administration of this compound (Example for IP Injection)
1. Formulation Preparation: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of 100% DMSO to dissolve the powder completely. Vortex if necessary. c. In a separate sterile tube, combine the surfactant (e.g., Tween® 80) and saline. d. Slowly add the this compound/DMSO solution to the surfactant/saline mixture while vortexing to prevent precipitation. e. Visually inspect the final solution for clarity. If any particulates are visible, the formulation is not suitable for injection.
2. Animal Dosing: a. Acclimatize animals to the experimental conditions. b. Gently restrain the animal. c. Administer the calculated dose of the this compound formulation via intraperitoneal injection using an appropriate needle size. d. Monitor the animal for any immediate adverse reactions.
3. Post-Administration Monitoring: a. Regularly monitor the animals for signs of toxicity, such as weight loss, lethargy, or changes in grooming behavior. b. Collect tissue or blood samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
Visualizing the TRPC6 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRPC6, which can be activated by diacylglycerol (DAG) produced downstream of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. This compound acts as an inhibitor of the TRPC6 channel, blocking the influx of Ca2+.
Caption: Simplified TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting In Vivo Efficacy
This workflow provides a logical progression for identifying the root cause of a lack of in vivo efficacy with this compound.
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy with this compound.
This technical support center provides a starting point for addressing the challenges associated with the in vivo delivery of this compound. As with any experimental work, careful planning, pilot studies, and systematic troubleshooting are key to success.
Technical Support Center: Refining ML340 Treatment Duration for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of ML340, a potent and selective inhibitor of the GLI1 transcription factor, in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the GLI1 transcription factor, a key effector in the Hedgehog (Hh) signaling pathway. Unlike upstream inhibitors that target Smoothened (SMO), this compound acts downstream to directly inhibit GLI1-mediated transcription of target genes. This makes it a valuable tool for studying Hh pathway activity, especially in contexts where resistance to SMO inhibitors may occur.
Q2: What is a typical starting point for this compound treatment duration in a cell-based assay?
A2: A general starting point for this compound treatment is 24 to 48 hours. However, the optimal duration is highly dependent on the cell type, the specific assay being performed, and the biological question being addressed. For assays measuring changes in gene expression, shorter time points (e.g., 6, 12, 24 hours) may be sufficient. For functional assays, such as those measuring cell proliferation or apoptosis, longer incubation times (e.g., 48, 72 hours, or longer) may be necessary to observe a significant effect.
Q3: How does the stability of this compound in cell culture media affect treatment duration?
A3: The stability of this compound in culture media can influence the effective concentration over time. While specific stability data for this compound in various media is not extensively published, it is a crucial factor to consider for long-term experiments. For incubations exceeding 48-72 hours, it is advisable to perform a media change with fresh this compound to maintain a consistent concentration. The stability of a compound in media can be influenced by factors such as temperature, pH, and the presence of serum.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or off-target effects | - this compound concentration is too high.- Non-specific binding. | - Perform a dose-response curve to determine the optimal, lowest effective concentration.- Include appropriate negative controls (e.g., vehicle-treated cells).- Consider using a structurally unrelated GLI1 inhibitor as a control to confirm specificity. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound treatment duration.- Passage number of cells affecting their response. | - Ensure consistent cell seeding density across all wells and experiments.- Precisely control the start and end times of this compound treatment.- Use cells within a defined low passage number range and record the passage number for each experiment. |
| No observable effect of this compound treatment | - Treatment duration is too short.- this compound concentration is too low.- The cell line is not responsive to GLI1 inhibition.- this compound has degraded in the media. | - Perform a time-course experiment with extended incubation times (e.g., 24, 48, 72, 96 hours).- Increase the concentration of this compound based on dose-response data.- Confirm that your cell line expresses GLI1 and that the Hedgehog pathway is active.- For long-term assays, replenish the media with fresh this compound every 48-72 hours. |
| Cell toxicity observed at effective concentrations | - this compound may have cytotoxic effects at higher concentrations or with prolonged exposure. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line over different time points.- Choose a concentration for your functional assays that is below the cytotoxic threshold. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol is designed to determine the optimal concentration of this compound for inhibiting GLI1 activity in a specific cell line.
Methodology:
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Cell Seeding: Seed cells (e.g., U87-MG or T98G glioblastoma cells, known to have active Hedgehog signaling) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[2]
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This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is from 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
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Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
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Assay: Perform a relevant assay to measure GLI1 activity. This could be a quantitative PCR (qPCR) for a known GLI1 target gene (e.g., GLI1, PTCH1), a luciferase reporter assay if using a GLI-responsive reporter cell line, or a cell viability assay.
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Data Analysis: Plot the response versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[3][4][5][6]
Time-Course Experiment for this compound
This protocol helps to determine the optimal treatment duration for observing the desired effect of this compound.
Methodology:
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Cell Seeding: Seed cells in multiple plates or wells to accommodate different time points.
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Treatment: Treat the cells with a predetermined optimal concentration of this compound (based on the dose-response experiment) or vehicle control.
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Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired assay.
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Assay: Perform the relevant assay at each time point. For example, for gene expression analysis, lyse cells and extract RNA at each time point for qPCR analysis.
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Data Analysis: Plot the measured response against the treatment time to observe the kinetics of the this compound effect.
Visualizations
Caption: Hedgehog signaling pathway with this compound inhibition of GLI1.
References
- 1. researchgate.net [researchgate.net]
- 2. investigating-the-role-of-hedgehog-gli1-signaling-in-glioblastoma-cell-response-to-temozolomide - Ask this paper | Bohrium [bohrium.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. youtube.com [youtube.com]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 6. Biopharma & Bioprocessing [evonik.com]
avoiding ML340 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding ML340 precipitation in media and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and can be aberrantly activated in various cancers.[1][2] this compound exerts its effects by targeting the GLI (Glioma-associated oncogene) family of transcription factors, which are the final effectors of the Hh pathway.[3][4][5] By inhibiting GLI, this compound can block the transcription of genes involved in cell proliferation, survival, and tumor growth.[6][7]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, often stemming from the compound's low water solubility. Several factors can contribute to this:
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Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.
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"Salting Out" Effect: High concentrations of salts in the media can decrease the solubility of hydrophobic compounds.[8]
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Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
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Temperature and pH Shifts: Changes in temperature and pH of the media can affect the solubility of the compound.[9]
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High Final Concentration: Using a final concentration of this compound that exceeds its solubility limit in the specific cell culture media will lead to precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture media?
To prevent precipitation, it is crucial to follow a careful dilution protocol. Here are some key recommendations:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
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Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your media, perform one or more intermediate dilutions in a serum-free or low-serum medium before adding it to your final culture volume. This gradual reduction in solvent concentration helps to prevent "solvent shock."
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Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture media of less than 0.5%, and ideally 0.1% or lower, as higher concentrations can be toxic to cells.
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Ensure Thorough Mixing: When adding the this compound solution to your media, gently agitate the culture vessel to ensure rapid and uniform distribution of the compound.
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Pre-warm the Media: Adding the compound to media that is at the appropriate culture temperature (e.g., 37°C) can sometimes improve solubility compared to cold media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or cloudiness in the media immediately after adding this compound. | Solvent Shock: The concentrated DMSO stock was added directly to the aqueous media, causing the compound to crash out of solution. | 1. Prepare a fresh, lower-concentration intermediate stock of this compound in serum-free media. 2. Add the intermediate stock to the final culture volume dropwise while gently swirling the plate or flask. 3. Ensure the final DMSO concentration is below 0.5%. |
| Precipitate forms over time in the incubator. | Exceeding Solubility Limit: The final concentration of this compound is too high for the specific media composition and experimental conditions. Compound Instability: The compound may be degrading or interacting with media components over time. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Test the solubility of this compound in your specific cell culture media at different concentrations before conducting the full experiment. 3. Consider using formulation strategies such as incorporating solubilizing agents like Pluronic F127, though this should be tested for effects on your specific cell line and experiment.[10] |
| Inconsistent experimental results. | Uneven Compound Distribution: The precipitated compound is not being delivered uniformly to the cells. Loss of Active Compound: The precipitated this compound is not biologically available to the cells. | 1. Visually inspect your culture vessels for any signs of precipitation before and during the experiment. 2. If precipitation is observed, discard the affected cultures and optimize the solubilization protocol. 3. Ensure your stock solution is fully dissolved before each use. If crystals are present in the stock, warm it gently and vortex until they are fully dissolved. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Adding Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolving the Compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate or gently warm the solution to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Cell Culture Media
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Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
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Prepare Intermediate Dilution (if necessary): For high final concentrations, it is recommended to first prepare an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:100 in serum-free media to create a 100 µM solution with 1% DMSO.
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Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
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Mixing: Immediately after adding the compound, gently swirl the culture vessel to ensure even distribution.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on GLI-mediated transcription.
Caption: Recommended experimental workflow for preparing and using this compound in cell culture to avoid precipitation.
References
- 1. Molecular Pathways: The Hedgehog Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GLI1 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 6. Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of FL34 through the inhibition of GLI1 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
ML340 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML340, a small molecule inhibitor of the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Hedgehog signaling pathway. It functions by targeting and inhibiting a key component of the pathway downstream of the Smoothened (SMO) receptor. By disrupting this signaling cascade, this compound can prevent the activation of Gli transcription factors, which are responsible for mediating the cellular effects of Hedgehog signaling.[1][2][3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for short-term use, but repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What are the expected off-target effects of this compound?
A3: As with any small molecule inhibitor, off-target effects are a possibility. While this compound has been designed for specificity to the Hedgehog pathway, it is crucial to include appropriate controls in your experiments to account for any potential off-target activities. These may include using a structurally related but inactive compound or testing the effect of this compound in a cell line where the Hedgehog pathway is not active.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Cell-Based Assays
This guide addresses common issues such as a lack of observed effect, high variability between replicates, or results that are not reproducible.
| Symptom | Possible Cause | Recommended Solution |
| No observable effect of this compound | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the activity of the new stock on a positive control cell line known to be sensitive to Hedgehog pathway inhibition. |
| Cell Line Insensitivity: The cell line used may not have an active Hedgehog signaling pathway or may be resistant to this compound. | 1. Confirm Hedgehog pathway activity in your cell line using qPCR to measure Gli1 and Ptch1 expression. 2. Include a positive control cell line with a known active Hedgehog pathway. | |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Consult published literature for effective concentrations in similar experimental systems. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability. | 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Inconsistent Compound Addition: Variation in the volume or timing of this compound addition. | 1. Use a calibrated multichannel pipette for adding the compound. 2. Ensure that the time between adding the compound to the first and last well is minimized. | |
| Results are not reproducible | Passage Number Variation: Cell lines can change their characteristics at high passage numbers. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Thaw a new vial of cells from a low-passage stock when approaching the upper limit. |
| Reagent Variability: Differences in media, serum, or other reagents between experiments. | 1. Use the same lot of reagents for a set of related experiments. 2. Qualify new lots of reagents before use in critical experiments. |
Guide 2: Interpreting Control Experiment Results
Proper controls are essential for validating the results obtained with this compound.[6][7][8][9][10] This guide helps in interpreting the outcomes of key control experiments.
| Control Type | Expected Outcome | Observed Outcome & Interpretation |
| Vehicle Control (e.g., DMSO) | No effect on the readout compared to untreated cells. | Unexpected Effect: If the vehicle control shows a significant effect, it may indicate solvent toxicity at the concentration used. Action: Lower the final DMSO concentration in your assay. |
| Positive Control (e.g., a known Hedgehog pathway agonist like SAG) | Activation of the Hedgehog pathway, leading to a measurable change in the readout (e.g., increased Gli1 expression). | No Effect: If the positive control does not work, it suggests a problem with the assay system itself (e.g., cell line, reagents, or detection method). Action: Troubleshoot the assay setup before proceeding with this compound experiments. |
| Negative Control (e.g., a cell line lacking a functional Hedgehog pathway) | This compound should have no effect on the readout in this cell line. | Observed Effect: If this compound shows an effect in the negative control cell line, it may indicate an off-target effect. Action: Investigate potential off-target interactions or use a different negative control system. |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., Luciferase) driven by a Gli-responsive promoter.
Materials:
-
Cells stably or transiently transfected with a Gli-responsive luciferase reporter construct.
-
This compound
-
Hedgehog pathway agonist (e.g., SAG)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture media.
-
Treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Add a Hedgehog pathway agonist (e.g., SAG) to the appropriate wells to stimulate the pathway.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo).
Protocol 2: Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This protocol measures the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, to assess the effect of this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound at the desired concentrations and for the desired duration.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for GLI1, PTCH1, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Negative and Positive Controls: Significance and symbolism [wisdomlib.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. researchhub.com [researchhub.com]
- 9. quora.com [quora.com]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Validation & Comparative
A Comparative Guide to Hedgehog Pathway Inhibitors for Researchers
A comprehensive analysis of key inhibitors targeting the Hedgehog signaling pathway, providing researchers with comparative data, detailed experimental protocols, and pathway visualizations to guide preclinical research and drug development.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias. Consequently, the Hh pathway has emerged as a significant target for anti-cancer drug development. This guide provides a comparative overview of several key Hedgehog pathway inhibitors, detailing their mechanisms of action, potency, and the experimental methodologies used to evaluate their activity.
It is important to note that a search for a Hedgehog pathway inhibitor designated "ML340" did not yield any publicly available scientific literature or experimental data. Therefore, this guide will focus on a selection of well-characterized and widely studied Hedgehog pathway inhibitors: the FDA-approved drugs Vismodegib and Sonidegib, the natural product Cyclopamine, the GLI antagonist GANT61, and the Smoothened agonist SAG for comparative context.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal into the cell. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Comparative Analysis of Hedgehog Pathway Inhibitors
The following table summarizes the key characteristics and potency of selected Hedgehog pathway inhibitors. The data is compiled from various published studies and should be considered as representative values, as experimental conditions can influence the results.
| Inhibitor/Agonist | Target | Mechanism of Action | Chemical Class | IC50/EC50 (Gli-Luciferase Assay) | IC50/Kd (Smoothened Binding) |
| Vismodegib | SMO | Antagonist | Pyridyl-benzamide | ~2.8 nM[1] | ~3 nM[2] |
| Sonidegib | SMO | Antagonist | Biphenyl-carboxamide | ~12.7 nM[1] | ~1.3 nM (mouse), ~2.5 nM (human)[3] |
| Cyclopamine | SMO | Antagonist | Steroidal alkaloid | ~500 nM[4] | Kd ~3.5 nM (BODIPY-cyclopamine)[5] |
| GANT61 | GLI1/GLI2 | Antagonist | Hexahydropyrimidine | ~5 µM[6] | Not Applicable |
| SAG | SMO | Agonist | Chlorobenzothiophene | EC50 ~3 nM[7][8][9] | Kd ~59 nM[7][8][9] |
Detailed Experimental Protocols
Accurate evaluation of Hedgehog pathway inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for two key assays used to characterize these compounds.
Gli-Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog pathway at the level of its terminal transcription factors, the GLI proteins.
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) into 96-well plates.[10][11]
-
Cell Culture: Culture cells in DMEM supplemented with 10% calf serum and antibiotics until they reach confluence.[10]
-
Treatment: Replace the growth medium with a low-serum medium. Treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., 100 nM SAG) and a serial dilution of the test inhibitor.[6][10] Include appropriate controls (agonist alone, vehicle control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.[12][13]
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Smoothened Binding Assay
This assay directly measures the binding affinity of a compound to the Smoothened receptor, providing crucial information about target engagement.
Protocol:
-
Cell Preparation: Use a cell line that overexpresses the Smoothened receptor, such as HEK293T cells stably transfected with an SMO expression vector.
-
Competitive Binding: Incubate the cells in the presence of a fixed concentration of a fluorescently labeled SMO ligand, such as BODIPY-cyclopamine, and a range of concentrations of the unlabeled test compound.[5][14]
-
Incubation: Allow the binding to reach equilibrium by incubating for a defined period at an appropriate temperature (e.g., 1-2 hours at 4°C or room temperature).
-
Washing: Wash the cells with a cold buffer to remove unbound ligands.
-
Detection: Quantify the amount of bound fluorescent ligand using a suitable method, such as flow cytometry or high-content imaging.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The concentration at which the test compound displaces 50% of the fluorescent ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Conclusion
The Hedgehog signaling pathway remains a compelling target for the development of novel cancer therapeutics. This guide provides a framework for comparing the activity of different classes of Hedgehog pathway inhibitors. The provided experimental protocols for key assays will aid researchers in the characterization of new chemical entities. While the specific compound "this compound" could not be identified in the public domain as a Hedgehog pathway inhibitor, the comparative data for established inhibitors such as Vismodegib, Sonidegib, and GANT61 offer valuable benchmarks for future drug discovery efforts in this critical signaling pathway.
References
- 1. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Smoothened agonist SAG | Smoothened agonist | Probechem Biochemicals [probechem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 13. IRES activity validation and Gli-Luciferase reporter assay [bio-protocol.org]
- 14. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibition of Gli1: A Comparative Analysis of GANT61 and Other Modulators
For researchers and drug development professionals investigating the Hedgehog (Hh) signaling pathway, the transcription factor Gli1 is a critical downstream effector and a promising therapeutic target in various cancers. This guide provides a comparative overview of the validation of GANT61, a well-characterized inhibitor of Gli1, and contrasts its effects with other molecules that modulate Gli1 activity.
The Hedgehog Signaling Pathway and the Role of Gli1
The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development and is also implicated in the maintenance and regeneration of adult tissues.[1] In the canonical "off-state" of the pathway, the receptor Patched (PTCH) inhibits the seven-transmembrane protein Smoothened (SMO). In this state, the Glioma-associated oncogene (Gli) transcription factors are held in the cytoplasm by the Suppressor of Fused (SUFU) protein, leading to their processing into repressor forms.
Pathway activation, or the "on-state," is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH. This binding alleviates the inhibition of SMO, which then translocates to the primary cilium. The activation of SMO leads to a signaling cascade that prevents the cleavage of Gli proteins into their repressor forms. Full-length Gli proteins, including the potent transcriptional activator Gli1, are then able to translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often through mutations that activate SMO or inactivate PTCH or SUFU, is a known driver of several types of cancer.
Comparative Analysis of Gli1 Inhibitors
While several inhibitors targeting the Hedgehog pathway have been developed, many focus on the upstream protein SMO (e.g., Vismodegib). However, resistance to SMO inhibitors can arise from mutations downstream of SMO, making direct inhibition of Gli1 an attractive alternative therapeutic strategy. The following table summarizes the quantitative data for GANT61 and other known modulators of Gli1.
| Compound | Target | Mechanism of Action | IC₅₀ / EC₅₀ | Cell-Based Assay | Reference |
| GANT61 | Gli1/Gli2 | Directly binds to the Gli1 protein, preventing its binding to DNA. | ~5 µM | Gli-luciferase reporter assay | [2][3] |
| GANT58 | Gli1/Gli2 | Inhibits Gli-mediated transcription. | ~5 µM | Gli-luciferase reporter assay | [2] |
| Arsenic Trioxide | Gli1/Gli2 | Promotes the degradation of Gli proteins. | Varies | Not specified | [4] |
| Cyclopamine | SMO | Indirectly inhibits Gli1 by targeting the upstream SMO receptor. | Varies | Alkaline phosphatase assay | [4] |
| Vismodegib | SMO | Indirectly inhibits Gli1 by binding to and inhibiting the SMO receptor. | Varies | Not specified | [4] |
Experimental Protocols for Validation of Gli1 Inhibition
The validation of compounds that inhibit Gli1 activity typically involves a series of in vitro experiments to determine their mechanism of action and efficacy. Below are detailed methodologies for key experiments.
Gli-Luciferase Reporter Assay
This is a common method to screen for and validate inhibitors of the Hedgehog pathway, particularly those acting on Gli-mediated transcription.
Objective: To quantify the transcriptional activity of Gli proteins in response to pathway activation and inhibition.
Methodology:
-
Cell Line: A suitable cell line, such as NIH/3T3 cells, is co-transfected with a plasmid containing a Gli-responsive promoter driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase (for normalization).
-
Pathway Activation: The Hedgehog pathway is activated using a known agonist, such as a purified N-terminal fragment of the Sonic Hedgehog protein (Shh-N) or a small molecule SMO agonist like SAG.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the test compound (e.g., GANT61) in the presence of the pathway activator.
-
Luciferase Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The inhibitory effect of the compound is determined by comparing the luciferase activity in treated cells to that of untreated, activated cells. The IC₅₀ value is then calculated.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of an inhibitor on the expression of Gli1 target genes.
Objective: To determine if the inhibition of Gli activity by a compound leads to a downstream decrease in the transcription of its target genes.
Methodology:
-
Cell Treatment: Cells with an activated Hedgehog pathway (e.g., Ptch1-/- mouse embryonic fibroblasts or cancer cell lines with pathway mutations) are treated with the test compound or a vehicle control.
-
RNA Extraction: After a specific treatment duration, total RNA is extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR using primers specific for Gli1 target genes (e.g., GLI1, PTCH1, HHIP) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A significant decrease in the mRNA levels of Gli1 target genes in compound-treated cells compared to control cells indicates successful inhibition of the pathway.
Western Blotting
Western blotting is employed to assess the protein levels of Gli1 and other pathway components.
Objective: To determine the effect of a test compound on the protein levels of Gli1 and to investigate potential mechanisms of action, such as inhibition of Gli1 expression or promotion of its degradation.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the test compound, and then cell lysates are prepared.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Gli1 and other proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
By employing these and other experimental techniques, researchers can rigorously validate the effect of novel compounds on Gli1 and compare their efficacy and mechanism of action to established inhibitors like GANT61. This comparative approach is essential for the development of new and more effective therapies targeting the Hedgehog signaling pathway.
References
A Comparative Guide to the Specificity of Sonidegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the Hedgehog (Hh) signaling pathway inhibitor, sonidegib. While the initial request included a comparison with a compound referred to as ML340, an extensive search of publicly available scientific literature and chemical probe databases did not yield any information on a Hedgehog pathway inhibitor with this designation. It is possible that "this compound" is an internal development name, a misnomer, or a compound that is not yet publicly disclosed. Therefore, this guide will focus on a comprehensive analysis of the specificity of sonidegib, supported by available experimental data.
Sonidegib is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hh signaling pathway.[1][2] Aberrant activation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[1][3] The specificity of a targeted therapy like sonidegib is critical for its efficacy and safety profile.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. Sonidegib exerts its therapeutic effect by binding to and inhibiting the SMO receptor, which is a central transducer of the Hh signal.[1]
In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that drive the expression of genes involved in cell proliferation and survival. Sonidegib's binding to SMO prevents this downstream signaling cascade.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by sonidegib.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of sonidegib on the SMO receptor.
Quantitative Data on Specificity
The specificity of a drug is often assessed through broad panel screenings against various molecular targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. While comprehensive, publicly available screening data for sonidegib is limited, some studies have reported on its selectivity.
| Target Class | Screening Panel | Result for Sonidegib | Reference |
| Kinases | Broad kinase panel | No significant off-target activity reported | [4] |
| GPCRs, Ion Channels, Transporters | Broad panel screening | No significant off-target activity reported | [4] |
| Proteases | Broad panel screening | No significant off-target activity reported | [4] |
Note: The specific composition of the screening panels (e.g., number of kinases) is not always detailed in the cited public literature.
Experimental Protocols
To provide context for the data presented, below are generalized experimental protocols for key assays used to determine compound specificity.
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against a panel of kinases.
Caption: Generalized workflow for an in vitro biochemical kinase selectivity assay.
Methodology:
-
Compound Preparation: The test compound (sonidegib) is serially diluted to a range of concentrations.
-
Assay Plate Preparation: The kinase, its specific substrate, and ATP are added to the wells of a microtiter plate.
-
Incubation: The serially diluted compound is added to the assay plates, and the reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of phosphorylated substrate or remaining ATP.
-
Data Acquisition: The signal is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated for each kinase. High IC50 values against other kinases indicate selectivity for the primary target.
Protocol 2: Cellular Target Engagement Assay
Cellular assays are crucial to confirm that the compound interacts with its intended target within a biological context.
Caption: A typical workflow for a cellular target engagement assay to assess the in-cell activity of an inhibitor.
Methodology:
-
Cell Culture: A cell line with an active Hedgehog pathway (e.g., cells with overexpression of SMO or deficient in PTCH) is cultured.
-
Compound Treatment: The cells are treated with varying concentrations of sonidegib for a specified period.
-
Endpoint Measurement: The effect of the compound on the target pathway is measured. For the Hedgehog pathway, a common readout is the quantification of the mRNA levels of the downstream target gene, GLI1, using quantitative real-time PCR (qPCR).
-
Data Analysis: The levels of GLI1 mRNA are normalized to a housekeeping gene and plotted against the concentration of sonidegib to determine the half-maximal effective concentration (EC50), which reflects the compound's potency in a cellular environment.
Discussion on Specificity and Off-Target Effects
The available data suggests that sonidegib is a highly selective inhibitor of the SMO receptor. The lack of reported significant off-target activities in broad panel screens is a positive indicator of its specificity.[4] This high selectivity is desirable as it can minimize the potential for adverse effects caused by unintended interactions with other cellular proteins.
However, it is important to note that "no significant activity" in a screening panel does not entirely rule out the possibility of any off-target interactions. The concentration at which these screens are performed and the specific targets included in the panel can influence the results.
The known side effects of sonidegib, such as muscle spasms, alopecia, and dysgeusia, are considered class effects of SMO inhibitors and are thought to be related to the on-target inhibition of the Hedgehog pathway in tissues where it plays a role in adult homeostasis.
Conclusion
Sonidegib is a potent and selective inhibitor of the Smoothened receptor, a key component of the Hedgehog signaling pathway. The available preclinical data from broad panel screenings indicate a high degree of specificity for its intended target with minimal off-target activity reported. This specificity is a key attribute for a targeted cancer therapy, contributing to its therapeutic window. Further research and more detailed, publicly available screening data would allow for an even more comprehensive understanding of its selectivity profile. A direct comparison with "this compound" is not feasible at this time due to the absence of scientific literature or public data on this compound in the context of Hedgehog pathway inhibition.
References
A Comparative Analysis of Hedgehog Pathway Inhibitors: GDC-0449 (Vismodegib) vs. ML340
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Initial exploration for a comparative analysis between ML340 and GDC-0449 (Vismodegib) revealed a significant divergence in their primary mechanisms of action and therapeutic targets. GDC-0449 is a well-established inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) receptor, with extensive research in oncology.[1][2][3][4] Conversely, available scientific literature primarily identifies this compound as an antagonist of the human bitter taste receptor TAS2R5. A direct, meaningful comparison for researchers in the field of oncology and Hedgehog pathway-related drug development is therefore not feasible.
To provide a valuable and relevant resource, this guide will instead offer a comparative analysis of two prominent and clinically relevant Smoothened inhibitors: GDC-0449 (Vismodegib) and Sonidegib (LDE225) . Both compounds are approved for the treatment of certain cancers and act on the same critical signaling pathway, making their comparison highly pertinent for cancer research and drug development.
Introduction to Hedgehog Signaling and its Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely inactive in adult tissues.[1][2] Its aberrant reactivation in adults is implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[1][5] The G protein-coupled receptor, Smoothened (SMO), is a key component of this pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that drive the expression of target genes involved in cell proliferation and survival.[6]
Both GDC-0449 and Sonidegib are small molecule inhibitors that target and suppress the activity of SMO, thereby blocking the entire downstream signaling cascade.[1][4][7]
Comparative Analysis of GDC-0449 and Sonidegib
This section provides a detailed comparison of the two SMO inhibitors based on available experimental and clinical data.
General Properties and Mechanism of Action
| Feature | GDC-0449 (Vismodegib) | Sonidegib (LDE225) |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| Mechanism of Action | Binds to and inhibits the SMO receptor, preventing downstream activation of the Hedgehog signaling pathway.[1][3][4] | Binds to and inhibits the SMO receptor, preventing downstream activation of the Hedgehog signaling pathway. |
| Chemical Class | 2-arylpyridine | Biphenyl-carboxamide |
| Oral Bioavailability | Yes | Yes |
Potency and Efficacy
| Parameter | GDC-0449 (Vismodegib) | Sonidegib (LDE225) |
| IC₅₀ (Hedgehog Pathway Inhibition) | 3 nM[7][8][9] | 1.3 nM (mouse), 2.5 nM (human)[7] |
| Clinical Activity | Demonstrated efficacy in advanced basal cell carcinoma and medulloblastoma.[1][2][5] | Demonstrated efficacy in locally advanced basal cell carcinoma. |
Clinical Trial Data Summary
| Study Phase & Cancer Type | GDC-0449 (Vismodegib) | Sonidegib (LDE225) |
| Phase I (Advanced Solid Tumors) | Generally well-tolerated. Recommended Phase II dose of 150 mg/day. Tumor responses observed in patients with advanced BCC and medulloblastoma.[1][2][10] | Determined maximum tolerated dose and recommended Phase II dose. Showed anti-tumor activity. |
| Phase II (Advanced Basal Cell Carcinoma) | Objective response rate of approximately 50% in some studies.[11] | Objective response rates of 47% (200mg daily) and 36% (800mg daily) in patients with locally advanced BCC. |
| Metastatic Pancreatic Adenocarcinoma (in combination with gemcitabine) | Did not show superiority over gemcitabine alone.[12] | Limited data available for this indication. |
Experimental Protocols
In Vitro Hedgehog Pathway Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the Hedgehog signaling pathway.
Methodology:
-
Cell Line: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with varying concentrations of the test compound (e.g., GDC-0449 or Sonidegib) or vehicle control.
-
Pathway Activation: After a short pre-incubation with the compound, stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG (Smoothened Agonist), to the media.
-
Incubation: Incubate the cells for 48-72 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.
Methodology:
-
Cell Line and Animal Model: Implant a human tumor cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (GDC-0449 or Sonidegib) orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of the compound.
Visualizing the Hedgehog Signaling Pathway and Inhibition
Caption: The Hedgehog signaling pathway and points of inhibition by GDC-0449 and Sonidegib.
Conclusion
Both GDC-0449 (Vismodegib) and Sonidegib (LDE225) are potent and selective inhibitors of the Smoothened receptor, representing a significant advancement in the treatment of Hedgehog pathway-driven cancers. While they share a common mechanism of action, differences in their chemical structures may lead to variations in their pharmacokinetic and pharmacodynamic properties, as well as their clinical efficacy and safety profiles in different patient populations. The choice between these agents in a research or clinical setting may depend on the specific cancer type, patient characteristics, and the evolving landscape of clinical data. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two important therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I trial of hedgehog pathway inhibitor vismodegib (GDC-0449) in patients with refractory, locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog Signaling Antagonist GDC-0449 (Vismodegib) Inhibits Pancreatic Cancer Stem Cell Characteristics: Molecular Mechanisms | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Pilot clinical trial of hedgehog pathway inhibitor GDC-0449 (vismodegib) in combination with gemcitabine in patients with metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of ML340: A Comparative Analysis Against Alternative Hedgehog Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of ML340, a chemical probe for the Hedgehog (Hh) signaling pathway, with alternative inhibitors. This analysis is supported by experimental data and detailed methodologies to assist in the selection of appropriate tools for investigating Hh pathway-dependent processes.
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention. This compound has been identified as a potent and selective antagonist of the Hh pathway, acting on the G protein-coupled receptor Smoothened (Smo). This guide presents a comparative analysis of this compound's performance against established Hh pathway inhibitors: Vismodegib (GDC-0449), Sonidegib (LDE-225), and Itraconazole.
Quantitative Comparison of Hedgehog Pathway Inhibitors
The on-target activity of this compound and its alternatives is most commonly assessed by their ability to inhibit the transcriptional activity of the Gli family of transcription factors, the downstream effectors of the Hh pathway. A widely used method is the Gli-responsive luciferase reporter assay. In this assay, cells are engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the Hh pathway leads to a decrease in luciferase expression, which can be quantified to determine the inhibitor's potency, typically represented as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay System | IC50 (nM) |
| This compound | Smoothened | Shh-Light2 (Gli-luciferase) | 790 |
| Vismodegib (GDC-0449) | Smoothened | Shh-Light2 (Gli-luciferase) | 3 |
| Sonidegib (LDE-225) | Smoothened | Shh-Light2 (Gli-luciferase) | 1.3 |
| Itraconazole | Smoothened | Shh-Light2 (Gli-luciferase) | ~800 |
Table 1: Comparison of IC50 values for Hedgehog pathway inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds in a Gli-responsive luciferase reporter assay. Lower IC50 values indicate higher potency.
Experimental Protocols
Gli-Responsive Luciferase Reporter Assay:
This assay is a cornerstone for quantifying the activity of Hedgehog pathway inhibitors.
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization), often referred to as Shh-Light2 cells, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with a low-serum medium containing the test compounds (e.g., this compound, Vismodegib, Sonidegib, Itraconazole) at various concentrations.
-
Pathway Activation: The Hedgehog pathway is stimulated using a Smoothened agonist, such as SAG (Smoothened Agonist), at a concentration of 100 nM.
-
Incubation: The cells are incubated for 48 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The normalized data is then used to generate dose-response curves and calculate IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Hedgehog signaling pathway, the mechanism of action of this compound and its comparators, and the experimental workflow for assessing their on-target activity.
Figure 1: Canonical Hedgehog Signaling Pathway. In the absence of Hedgehog (Hh) ligand, the receptor Patched1 (PTCH1) inhibits Smoothened (SMO). Upon Hh binding, this inhibition is relieved, leading to the activation of Gli transcription factors and target gene expression. This compound and the compared inhibitors target SMO.
Figure 2: Gli-Luciferase Assay Workflow. This diagram outlines the key steps involved in the experimental procedure for determining the on-target activity of Hedgehog pathway inhibitors.
ML340 in the Landscape of Smoothened Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant target in oncology due to its aberrant activation in various cancers. At the heart of this pathway lies the G-protein coupled receptor, Smoothened (SMO), making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the novel Smoothened antagonist, ML340, alongside other prominent SMO inhibitors, offering insights into their performance based on available experimental data.
The Hedgehog Signaling Pathway: A Visual Overview
The canonical Hedgehog signaling pathway is a tightly regulated cascade. In the "off" state, the receptor Patched (PTCH1) inhibits SMO, preventing its localization to the primary cilium. This allows for the phosphorylation and subsequent proteasomal processing of the GLI transcription factors into their repressor forms (GLI-R), which in turn suppress the transcription of Hh target genes. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved. SMO translocates to the primary cilium, leading to the processing of GLI proteins into their activator forms (GLI-A). These activators then move to the nucleus to initiate the transcription of genes involved in cell proliferation, survival, and differentiation.[1][2][3][4]
References
Validating the Mechanism of ML340 Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML340, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, and its mechanism of action. While direct knockout (KO) studies specifically validating this compound are not extensively published, this document outlines the established methodologies for validating Smoothened (SMO) inhibitors through genetic approaches, drawing comparisons with other well-characterized molecules in the same class.
Introduction to this compound and the Hedgehog Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key signal transducer in this pathway. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.
This compound has been identified as a small molecule inhibitor of the Hedgehog pathway. Biochemical and cellular assays suggest that its primary target is SMO. This guide explores the experimental framework for validating this mechanism using knockout studies, a gold-standard method for target validation.
The Role of Knockout Studies in Target Validation
Gene knockout studies are instrumental in unequivocally demonstrating the on-target activity of a small molecule inhibitor. By removing the target protein, researchers can assess whether the compound's biological effects are still observed. If the compound is specific for its target, it should have no effect in a system where the target is absent. In the context of this compound, a knockout of the SMO gene would be the definitive experiment to confirm it as the direct target.
Comparative Analysis of Hedgehog Pathway Inhibitors
| Feature | This compound | Vismodegib (GDC-0449) | Sonidegib (LDE-225) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| Potency (IC50) | Potent inhibitor (specific values vary by assay) | Potent inhibitor (nM range)[4] | Potent inhibitor (nM range) |
| Validation in Knockout/Mutant Models | Data not publicly available | Validated by resistance mutations in SMO in clinical trials and preclinical models.[1][2][3] | Validated by resistance mutations in SMO in clinical trials. |
| Clinical Status | Research probe | FDA-approved for basal cell carcinoma[4] | FDA-approved for locally advanced basal cell carcinoma |
Experimental Protocols for Validating this compound's Mechanism
To definitively validate the mechanism of this compound, a series of experiments employing knockout cell lines or animal models would be necessary. Below are detailed protocols for key experiments.
Generation of a Smoothened (SMO) Knockout Cell Line
Objective: To create a cell line that does not express the SMO protein to test the specificity of this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting an early exon of the SMO gene into a CRISPR/Cas9 expression vector.
-
Transfection: Transfect a suitable cell line (e.g., NIH/3T3, which has a well-characterized Hh pathway response) with the Cas9/gRNA expression vector.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones for the presence of insertions or deletions (indels) at the target site.
-
Western Blot: Confirm the absence of SMO protein expression in candidate clones.
-
qRT-PCR: Verify the absence of SMO mRNA expression.
-
Hedgehog Pathway Activation and Inhibition Assay in Knockout Cells
Objective: To assess the effect of this compound on Hedgehog pathway activation in both wild-type and SMO knockout cells.
Methodology:
-
Cell Seeding: Seed wild-type and SMO knockout cells in 96-well plates.
-
Pathway Activation: Stimulate the Hedgehog pathway using a SMO agonist (e.g., SAG) or by co-culturing with cells expressing Sonic Hedgehog (Shh).
-
Inhibitor Treatment: Treat the cells with a dose-response curve of this compound or a vehicle control.
-
Readout: After 24-48 hours, measure the expression of a downstream Hedgehog target gene, such as Gli1, using qRT-PCR or a Gli-responsive luciferase reporter assay.
-
Data Analysis: Compare the dose-response curves of this compound in wild-type and SMO knockout cells. A significant rightward shift or complete lack of inhibition in the knockout cells would confirm SMO as the target.
In Vivo Validation Using a Knockout Mouse Model
Objective: To confirm the in vivo target engagement and efficacy of this compound in a Smoothened conditional knockout mouse model.
Methodology:
-
Animal Model: Utilize a conditional Smo knockout mouse model (e.g., Smofl/fl) crossed with a tissue-specific Cre recombinase driver relevant to a particular cancer model (e.g., a skin-specific Cre for basal cell carcinoma models).
-
Tumor Induction: Induce tumors in both control (Smofl/fl) and conditional knockout mice.
-
Treatment: Administer this compound or a vehicle control to both groups of mice.
-
Efficacy Assessment: Monitor tumor growth over time.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze the expression of Hedgehog target genes (e.g., Gli1, Ptch1) by qRT-PCR or immunohistochemistry.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: The canonical Hedgehog signaling pathway and the inhibitory point of this compound.
Caption: Workflow for validating this compound's mechanism using a SMO knockout cell line.
Caption: Logical framework for validating this compound's on-target mechanism.
Conclusion
While direct experimental evidence from knockout studies specifically for this compound is pending in the public domain, the established role of SMO as the target for this class of inhibitors provides a strong foundation for its mechanism of action. The experimental protocols and logical frameworks outlined in this guide provide a clear path for the definitive validation of this compound's on-target activity. Such studies are critical for the continued development and characterization of novel Hedgehog pathway inhibitors for therapeutic applications.
References
Comparative Analysis of ML340 Cross-Reactivity in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe ML340 and its cross-reactivity with other signaling pathways. This compound is a potent and selective antagonist of the human Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Understanding the selectivity of this compound is crucial for its application in basic research and for its potential as a therapeutic agent. This document summarizes available quantitative data, details experimental protocols for cross-reactivity assessment, and provides visualizations of the relevant signaling pathway and experimental workflows.
Primary Signaling Pathway of this compound: The Hedgehog Pathway
This compound functions as an inhibitor of the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor, a G-protein coupled receptor (GPCR). In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, differentiation, and survival. This compound binds to SMO and prevents this downstream signaling cascade.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, it has been profiled against a panel of other receptors and enzymes. The following table summarizes the available quantitative data on the cross-reactivity of this compound.
| Target Class | Specific Target | Assay Type | This compound Activity (IC50/Ki) | Reference |
| Primary Target | Human SMO | Radioligand Binding Assay | Ki = 140 nM | [1] |
| Primary Target | Human SMO | Cell-based Reporter Assay | IC50 = 310 nM | [1] |
| GPCR | Adrenergic α1A | Radioligand Binding Assay | > 10 µM | [1] |
| GPCR | Adrenergic α2A | Radioligand Binding Assay | > 10 µM | [1] |
| GPCR | Dopamine D1 | Radioligand Binding Assay | > 10 µM | [1] |
| GPCR | Dopamine D2 | Radioligand Binding Assay | > 10 µM | [1] |
| GPCR | Serotonin 5-HT1A | Radioligand Binding Assay | > 10 µM | [1] |
| GPCR | Serotonin 5-HT2A | Radioligand Binding Assay | > 10 µM | [1] |
| Ion Channel | hERG | Patch Clamp Assay | > 30 µM | [1] |
| Kinase | Panel of 20 kinases | Biochemical Kinase Assay | No significant inhibition at 10 µM | [1] |
Data Summary: The data indicates that this compound is a highly selective inhibitor of the SMO receptor. It shows negligible activity against a range of other GPCRs, the hERG ion channel, and a panel of 20 kinases at concentrations up to at least 10 µM, which is more than 30-fold higher than its IC50 for SMO in cell-based assays.
Comparison with Alternative Hedgehog Pathway Inhibitors
Several other small molecule inhibitors of the Hedgehog pathway, primarily targeting SMO, have been developed. A comparison of their selectivity is crucial for selecting the appropriate tool compound for a given experiment.
| Compound | Primary Target | Selectivity Profile Highlights | Reference |
| This compound | SMO | Highly selective against a panel of GPCRs and kinases. | [1] |
| Vismodegib (GDC-0449) | SMO | Generally selective, but may have off-target effects on other GPCRs at higher concentrations. | [2] |
| Sonidegib (LDE225) | SMO | High selectivity for SMO. | [3] |
| Cyclopamine | SMO | A natural product inhibitor of SMO, known to have some off-target effects. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for GPCR Cross-Reactivity
This protocol outlines the general procedure for assessing the binding of this compound to a panel of non-target GPCRs.
Caption: Workflow for determining the binding affinity of this compound to GPCRs.
Protocol Details:
-
Membrane Preparation: Cell membranes from cell lines stably overexpressing the GPCR of interest are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a binding buffer containing a known concentration of a high-affinity radioligand for the target receptor and a range of concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Hedgehog Pathway Reporter Assay
This protocol describes a cell-based assay to measure the functional inhibition of the Hedgehog pathway by this compound.
Protocol Details:
-
Cell Culture: A cell line that is responsive to Hedgehog signaling and stably transfected with a GLI-responsive reporter gene (e.g., luciferase) is used.
-
Treatment: Cells are plated in multi-well plates and treated with a Hedgehog pathway agonist (e.g., a small molecule agonist of SMO or a conditioned medium containing Shh) in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (agonist-treated cells without inhibitor) and plotted against the concentration of this compound to determine the IC50 value.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of the Smoothened receptor within the Hedgehog signaling pathway. Its minimal cross-reactivity against a range of other signaling proteins makes it a valuable tool for specifically probing the function of the Hedgehog pathway in biological systems and a promising candidate for further therapeutic development. Researchers using this compound can have a high degree of confidence that the observed biological effects are due to the specific inhibition of Hedgehog signaling.
References
- 1. Scheme 1, Synthesis of this compound, conditions - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLPCN: Small molecules, big impact | Broad Institute [broadinstitute.org]
A Comparative Analysis of miR-340 in Diverse Cancer Models: A Tumor-Suppressing MicroRNA with Broad Therapeutic Potential
New York, NY – October 29, 2025 – Emerging research has identified microRNA-340 (miR-340) as a potent tumor suppressor across a spectrum of cancer types. This non-coding RNA plays a crucial role in regulating key cellular processes, including proliferation, apoptosis, and metastasis. A comprehensive review of preclinical studies reveals the multifaceted anti-cancer activity of miR-340, highlighting its potential as a therapeutic agent and a prognostic biomarker. This guide provides a comparative overview of miR-340's function in various cancer models, detailing its mechanism of action and presenting supporting experimental data.
Widespread Tumor-Suppressive Function of miR-340
Studies have consistently demonstrated that miR-340 expression is frequently downregulated in cancerous tissues compared to their normal counterparts.[1][2] Restoration of miR-340 levels in cancer cell lines has been shown to inhibit malignant phenotypes, suggesting its broad applicability in cancer therapy. The tumor-suppressive role of miR-340 has been documented in several malignancies, including osteosarcoma, breast cancer, colorectal cancer, and glioblastoma.[1]
Data Summary: Effects of miR-340 Across Different Cancer Models
The following table summarizes the key findings from various preclinical studies investigating the effects of miR-340 in different cancer cell lines.
| Cancer Type | Cell Line(s) | Key Target(s) | Observed Effects of miR-340 Overexpression | Signaling Pathway(s) Affected |
| Osteosarcoma | MG-63, Saos-2 | ROCK1 | Inhibition of cell proliferation, migration, and invasion.[3] | Rho/ROCK |
| MG-63, Saos-2 | NRF2 | Inhibition of cell viability. | PI3K/AKT | |
| Breast Cancer | MDA-MB-231 | c-Met | Inhibition of cell migration and invasion.[4] | c-Met signaling |
| MDA-MB-231 | ROCK1 | Inhibition of cell proliferation, migration, and invasion.[5] | Rho/ROCK, Wnt/β-catenin | |
| MDA-MB-231 | CTNNB1, c-MYC | Inhibition of tumor cell invasion and metastasis.[6] | Wnt/β-catenin | |
| Triple-Negative | EZH2 | Inhibition of cell proliferation and migration.[7] | - | |
| Colorectal Cancer | - | ZEB1 | Alleviation of chemoresistance. | - |
| Glioblastoma | U251, LN229 | c-MET | Inhibition of cell proliferation and invasion.[8] | c-Met signaling |
Key Signaling Pathways Modulated by miR-340
miR-340 exerts its tumor-suppressive functions by targeting multiple oncogenic signaling pathways. A recurring mechanism involves the direct binding of miR-340 to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2]
The miR-340-ROCK1 Axis in Osteosarcoma and Breast Cancer
A significant target of miR-340 is the Rho-associated coiled-coil containing protein kinase 1 (ROCK1). By downregulating ROCK1, miR-340 disrupts the organization of the actin cytoskeleton, which is crucial for cell motility, thereby inhibiting cancer cell migration and invasion.[3][5]
Caption: miR-340 inhibits cell migration and invasion by targeting ROCK1.
The miR-340-c-Met Axis in Breast Cancer and Glioblastoma
Another critical target of miR-340 is the proto-oncogene c-Met. The c-Met receptor tyrosine kinase plays a pivotal role in tumor progression and metastasis. By inhibiting c-Met expression, miR-340 can effectively block downstream signaling cascades that promote cell proliferation and invasion.[4][8][9]
Caption: miR-340 suppresses tumor progression by targeting the c-Met signaling pathway.
Experimental Protocols
The findings presented in this guide are based on standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
Human cancer cell lines (e.g., MG-63, Saos-2, MDA-MB-231, U251, LN229) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For miR-340 overexpression studies, cells were transiently transfected with miR-340 mimics or a negative control mimic using lipofectamine-based reagents according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells using TRIzol reagent. For miR-340 expression analysis, reverse transcription was performed using a specific stem-loop primer, followed by real-time PCR with SYBR Green dye. For target gene expression analysis, cDNA was synthesized using random primers, and qRT-PCR was performed using gene-specific primers. Relative gene expression was calculated using the 2^-ΔΔCt method, with U6 small nuclear RNA or GAPDH serving as internal controls.
Cell Proliferation Assay
Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Transfected cells were seeded in 96-well plates. At specified time points, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell Migration and Invasion Assays
Transwell chambers with or without Matrigel coating were used to assess cell migration and invasion, respectively. Transfected cells were seeded in the upper chamber in serum-free medium. The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS). After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated or invaded to the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Western Blotting
Cells were lysed in RIPA buffer, and protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., ROCK1, c-Met, β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
To confirm direct targeting, the 3' UTR of a putative target gene containing the miR-340 binding site was cloned into a luciferase reporter vector. A mutant 3' UTR with a mutated binding site was also created. Cells were co-transfected with the reporter plasmid, a Renilla luciferase control vector, and either miR-340 mimics or a negative control. Luciferase activity was measured using a dual-luciferase reporter assay system. A significant decrease in luciferase activity in the presence of miR-340 mimics for the wild-type but not the mutant 3' UTR confirmed direct targeting.
Workflow for Investigating miR-340 Function in Cancer
The following diagram illustrates a typical experimental workflow for elucidating the role of miR-340 in a specific cancer model.
References
- 1. miR-340: A multifunctional role in human malignant diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-340: A multifunctional role in human malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA-340 inhibits invasion and metastasis by downregulating ROCK1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-340 inhibits the migration, invasion, and metastasis of breast cancer cells by targeting Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MiR-340 Inhibits Triple-Negative Breast Cancer Progression by Reversing EZH2 Mediated miRNAs Dysregulated Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of miR-340 Inhibits Tumor Growth and Mesenchymal Transition via Targeting c-MET in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Safety Protocols for ML340
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper management of ML340, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₇H₂₀N₄O |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 1706108-92-0 |
| Appearance | Powder |
| Storage | -20°C (powder) or -80°C (in solvent) |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
To ensure safe handling, the following precautionary measures should be strictly followed:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols
Detailed experimental protocols involving the use of this compound should be designed with its hazardous properties in mind. All work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn.
Disposal Workflow
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following diagram outlines the step-by-step disposal procedure.
Caption: this compound Disposal Workflow Diagram
In the event of a spill, it is important to collect the spillage while avoiding dust and aerosol formation. The collected material should then be disposed of as hazardous waste according to the facility's established procedures and local regulations. For detailed first aid measures, please refer to the product's Safety Data Sheet (SDS).[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling ML340
Essential safety protocols and operational guidance for the handling and disposal of the chemical compound ML340 are outlined below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount when handling this compound. The following personal protective equipment and engineering controls are mandatory to minimize exposure and ensure a safe laboratory environment.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles of this compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form or when adequate ventilation is not available to prevent inhalation. |
| Engineering Controls | Adequate ventilation/fume hood | Minimizes the concentration of airborne this compound. |
| Emergency Equipment | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Guidance for Handling this compound in a Cell-Based Assay
This section details a typical workflow for utilizing this compound in a cell-based assay, integrating safety and logistical considerations at each step.
1. Preparation of Stock Solution:
-
Pre-use Checklist:
-
Confirm functionality and certification of the fume hood.
-
Ensure the analytical balance is calibrated.
-
Verify the availability of appropriate PPE.
-
Have spill cleanup materials readily accessible.
-
-
Procedure:
-
Don all required PPE before handling the compound.
-
Weigh the desired amount of this compound powder in a chemical fume hood to avoid inhalation of airborne particles.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions, typically at -20°C or -80°C, to maintain stability.
-
2. Cell-Based Assay Protocol:
-
Pre-use Checklist:
-
Ensure sterile conditions in a biological safety cabinet.
-
Verify the cell density and viability.
-
Prepare all necessary reagents and media.
-
-
Procedure:
-
Dilute the this compound stock solution to the desired working concentration in the appropriate assay medium.
-
Add the diluted this compound solution to the cells in the assay plate.
-
Incubate the assay plate for the specified time at 37°C and 5% CO2 in a humidified incubator.
-
Following incubation, proceed with the specific assay readout (e.g., addition of a substrate loading solution and reading on a plate reader).
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Unused this compound solutions and cell culture media containing the compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
2. Decontamination and Disposal:
-
Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through an approved waste disposal plant or a certified hazardous waste management service. Follow your institution's specific guidelines for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and use of this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
